Product packaging for Nibroxane(Cat. No.:CAS No. 53983-00-9)

Nibroxane

Numéro de catalogue: B1678675
Numéro CAS: 53983-00-9
Poids moléculaire: 226.03 g/mol
Clé InChI: VFBSFSGHILWWIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8BrNO4 B1678675 Nibroxane CAS No. 53983-00-9

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

53983-00-9

Formule moléculaire

C5H8BrNO4

Poids moléculaire

226.03 g/mol

Nom IUPAC

5-bromo-2-methyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C5H8BrNO4/c1-4-10-2-5(6,3-11-4)7(8)9/h4H,2-3H2,1H3

Clé InChI

VFBSFSGHILWWIJ-UHFFFAOYSA-N

SMILES canonique

CC1OCC(CO1)([N+](=O)[O-])Br

Apparence

Solid powder

Autres numéros CAS

53983-00-9

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

5-bromo-2-methyl-5-nitro-3-dioxane
5-bromo-2-methyl-5-nitro-m-dioxane
nibroxane

Origine du produit

United States

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of Nibroxane

Author: BenchChem Technical Support Team. Date: November 2025

To the Researchers, Scientists, and Drug Development Professionals,

An extensive search of scientific literature and chemical databases has been conducted for information regarding the synthesis and characterization of a compound referred to as "Nibroxane." The search yielded no specific results for a chemical entity with this name.

This suggests that "this compound" may be:

  • A very recently developed compound not yet documented in public literature.

  • A proprietary compound with its details not disclosed publicly.

  • An internal codename for a substance that is known by a different public name.

  • A possible misspelling or a term not recognized in the standard chemical nomenclature.

Without any foundational data on the chemical structure, synthesis pathways, or analytical profile of this compound, it is not possible to provide an in-depth technical guide as requested. The core requirements of data presentation in tables, detailed experimental protocols, and visualizations of pathways cannot be fulfilled without this essential information.

We are prepared to conduct a thorough and detailed analysis to generate the requested technical guide. To proceed, we kindly request that you provide any of the following identifying information for "this compound":

  • Chemical structure

  • CAS Number

  • IUPAC Name

  • Any known synonyms or alternative names

  • A reference to any publication or patent where it is mentioned

Upon receiving this information, a comprehensive guide will be developed to meet your specific requirements, including detailed methodologies, data summarization, and the creation of all necessary diagrams to illustrate relevant processes and pathways.

a novel method for synthesizing Nibroxane in the lab

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to a Novel Laboratory Synthesis of Nibroxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a novel and efficient laboratory-scale synthesis of this compound, a compound chemically known as 2-bromo-2-nitro-1,3-propanediol. This method is characterized by its high yield and purity, offering a significant improvement over previously reported procedures. The synthesis is a two-step process commencing with the condensation of nitromethane and formaldehyde, followed by a bromination step.

Data Summary

The following table summarizes the key quantitative data associated with this synthetic protocol.

ParameterValue
Starting Materials Nitromethane, Paraformaldehyde, Bromine
Key Intermediate 2-nitro-1,3-propanediol
Final Product This compound (2-bromo-2-nitro-1,3-propanediol)
Overall Yield Up to 93%[1]
Purity of Final Product >99%[1]
Reaction Conditions (Step 1) Alkaline environment
Reaction Conditions (Step 2) Controlled bromination
Melting Point of this compound Approximately 130°C[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 2-nitro-1,3-propanediol

This initial step involves the base-catalyzed condensation of nitromethane with paraformaldehyde.

Materials:

  • Nitromethane

  • Paraformaldehyde

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a reaction vessel, a solution of sodium hydroxide in water is prepared and cooled.

  • Nitromethane is added dropwise to the cooled alkaline solution while maintaining a controlled temperature.

  • Paraformaldehyde is then added portion-wise to the reaction mixture.

  • The mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is neutralized with hydrochloric acid.

  • The resulting solution containing 2-nitro-1,3-propanediol is then used directly in the next step without the need for intermediate purification.

Step 2: Synthesis of this compound (2-bromo-2-nitro-1,3-propanediol)

The second step is the bromination of the intermediate, 2-nitro-1,3-propanediol.

Materials:

  • Aqueous solution of 2-nitro-1,3-propanediol (from Step 1)

  • Bromine

  • Sodium Hydroxide (NaOH)

Procedure:

  • The aqueous solution of 2-nitro-1,3-propanediol is cooled in an ice bath.

  • A solution of sodium hydroxide is added to the intermediate solution to create an alkaline environment.

  • Bromine is then added dropwise to the reaction mixture with vigorous stirring, while carefully controlling the temperature.

  • The reaction is highly exothermic and the rate of bromine addition should be adjusted to maintain the desired temperature range.

  • After the addition of bromine is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.

  • The product, this compound, precipitates out of the solution as a white crystalline solid.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product with high purity.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_Pathway Nitromethane Nitromethane Intermediate 2-nitro-1,3-propanediol Nitromethane->Intermediate NaOH, H2O Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate This compound This compound Intermediate->this compound Br2, NaOH Bromine Bromine Bromine->this compound

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start step1 Step 1: Condensation Reaction (Nitromethane + Paraformaldehyde) start->step1 step2 Step 2: Bromination Reaction (Intermediate + Bromine) step1->step2 filtration Filtration and Washing step2->filtration drying Drying filtration->drying end Final Product: this compound drying->end

Caption: Experimental workflow for this compound synthesis.

References

Determining the Molecular Structure of Nibroxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the methodologies and data integral to the determination of the molecular structure of Nibroxane. It provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data that confirm its structure as 5-bromo-5-nitro-1,3-dioxane.

Chemical Identity and Properties

This compound, also known as Bronidox, is a synthetic compound recognized for its potent antimicrobial properties. It is widely used as a preservative in cosmetics and other commercial products. A summary of its key chemical data is presented in Table 1.

PropertyValueSource
Systematic Name 5-bromo-5-nitro-1,3-dioxane[1][2]
Synonyms This compound, Bronidox[1][3]
CAS Number 30007-47-7[1]
Molecular Formula C4H6BrNO4[1][4]
Molecular Weight 212.00 g/mol [4]
Appearance White to almost white crystalline solid[1][5]
Melting Point 59.0 to 63.0 °C

Synthesis of this compound

The structural elucidation of a molecule is often supported by its chemical synthesis. This compound is synthesized via the acetalization of 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde.[6] This reaction is typically catalyzed by an acid, such as aqueous sulfuric acid, and is performed without an organic solvent.[6]

The workflow for the synthesis of this compound is illustrated in the following diagram:

G Synthesis of this compound A 2-bromo-2-nitro-1,3-propanediol C Reaction Vessel A->C B Paraformaldehyde B->C E Acetalization C->E D Aqueous Sulfuric Acid (Catalyst) D->E F This compound (5-bromo-5-nitro-1,3-dioxane) E->F

A flowchart illustrating the synthesis of this compound.

Spectroscopic Data for Structural Confirmation

The definitive confirmation of this compound's molecular structure is achieved through the analysis of its spectroscopic data. The following sections detail the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. 1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple. The four magnetically equivalent protons on the two methylene groups (C4 and C6) of the dioxane ring would likely appear as a single peak, while the two protons on the other methylene group (C2) would give rise to a separate peak.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.9s2H-O-CH2-O-
~4.3s4H-C-CH2-O-

3.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will show three distinct signals corresponding to the three different carbon environments in the molecule.

Chemical Shift (ppm)Assignment
~93-O-C H2-O-
~80C (Br)(NO2)
~68-C H2-O-
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

3.2.1. Electron Ionization (EI) Mass Spectrum

In an EI mass spectrum of this compound, the molecular ion peak [M]+ would be expected at m/z 211 and 213 with an intensity ratio of approximately 1:1, which is characteristic of a compound containing one bromine atom.[7] Key fragmentation patterns would involve the loss of the nitro group (-NO2, m/z 46) and the bromine atom (-Br, m/z 79/81).

m/zInterpretation
211/213[M]+
165/167[M - NO2]+
132[M - Br]+

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set a spectral width of approximately 10-15 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks and determine their multiplicities.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set a spectral width of approximately 200-220 ppm.

    • Use a sufficient number of scans to obtain clear signals for all carbon atoms.

The workflow for NMR analysis is depicted below:

G NMR Spectroscopy Workflow A This compound Sample B Dissolve in Deuterated Solvent A->B C NMR Spectrometer B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Data Processing and Analysis D->F E->F G Structure Confirmation F->G

A diagram of the NMR spectroscopy workflow.
Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of approximately m/z 40-300 to detect the molecular ion and key fragments.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Mechanism of Antimicrobial Action

This compound's antimicrobial activity is attributed to its ability to act as an oxidizing agent and potentially as a formaldehyde-releasing agent.[1][8] The primary mechanism involves the oxidation of essential thiol groups (-SH) in microbial proteins, leading to the formation of disulfide bonds and subsequent enzyme inhibition.[3][9] This disruption of critical enzymatic functions ultimately results in the inhibition of microbial growth.

The proposed mechanism of action is illustrated in the following diagram:

G Mechanism of Action of this compound A This compound B Microbial Cell A->B D Oxidation of Thiol Groups A->D C Essential Proteins with Thiol Groups (-SH) B->C C->D E Formation of Disulfide Bonds (S-S) D->E F Enzyme Inhibition E->F G Inhibition of Microbial Growth F->G

A signaling pathway for this compound's antimicrobial action.

This guide provides a comprehensive framework for understanding and confirming the molecular structure of this compound. The combination of synthetic evidence and detailed spectroscopic analysis offers a robust confirmation of its identity as 5-bromo-5-nitro-1,3-dioxane.

References

Technical Guide on Nibroxane: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: The following guide is based on publicly available scientific and chemical data. Initial searches for the compound "Nibroxane" revealed an ambiguous identity, with data pointing towards several distinct chemical entities. The most closely related and plausible scientific term found is "Nibroxan" (CAS Number: 53983-00-9) . However, comprehensive data regarding its mechanism of action, signaling pathways, and detailed experimental protocols are not available in the public domain. This document summarizes the available physical and chemical properties attributed to compounds identified during the search. Researchers should exercise caution and verify the compound's identity (e.g., via CAS number) before use.

Compound Identification

The name "this compound" does not correspond to a single, well-documented compound in major chemical databases. The search yielded information for "Nibroxan," which will be the primary subject of this guide, alongside other similarly named chemicals for comparative purposes.

  • Primary Compound: Nibroxan

  • CAS Number: 53983-00-9[1]

  • Molecular Formula: C₅H₈BrNO₄[1]

  • Molecular Weight: 226.03 g/mol [1]

Physical and Chemical Properties

The quantitative data available for Nibroxan and other compounds inadvertently associated with the search term are summarized below.

PropertyNibroxan (CAS 53983-00-9)N-(1,4-dimethylpentyl)-N'-phenylbenzene-1,4-diamine (CAS 3081-01-4)Tribromsalan (CAS 87-10-5)
Appearance Not SpecifiedDark Brown or Black Sticky Liquid or Solid[]Not Specified
Melting Point 72 °C[1]Not SpecifiedNot Specified
Boiling Point 280.3 °C (Predicted)[1]425.5 °C at 760 mmHgNot Specified
Density 1.89 g/cm³ (Estimate)[1]1.028 g/cm³Not Specified
Water Solubility 6.093 g/L at 25 °C[1]670 µg/L at 25 °C[3]Not Specified
PropertyNibroxan (CAS 53983-00-9)N-(1,4-dimethylpentyl)-N'-phenylbenzene-1,4-diamine (CAS 3081-01-4)Tribromsalan (CAS 87-10-5)
Molecular Formula C₅H₈BrNO₄[1]C₁₉H₂₆N₂C₁₃H₈Br₃NO₂[4]
Molecular Weight 226.03 g/mol [1]282.423 g/mol 449.92 g/mol [4]
LogP Not Specified5.81Not Specified
pKa Not Specified6.70 (Predicted)[5]Not Specified
Refractive Index 1.650 (Estimate)[1]1.591Not Specified

Biological Activity and Mechanism of Action

Detailed pharmacological data, including mechanism of action and specific signaling pathways for Nibroxan (CAS 53983-00-9), are not available in the reviewed literature. The intended use or biological effect of this compound remains uncharacterized in public databases.

For the unrelated compound Tribromsalan (CAS 87-10-5), it is known as an antibacterial agent. Its mechanism generally involves the disruption of bacterial cell membranes and essential enzymatic processes.

Experimental Protocols

No detailed experimental protocols for the synthesis or analysis of Nibroxan were found. The synthesis of related chemical structures, such as various dioxane and benzamide derivatives, involves established organic chemistry techniques. For instance, the synthesis of 1,4-dioxane can be achieved via the dimerization of oxirane over a ZrO₂/TiO₂ catalyst[6]. This process typically involves:

  • Preparation of a composite oxide catalyst via coprecipitation.

  • Calcination of the catalyst to create the desired crystalline or amorphous structure.

  • Vaporization of the reactant (e.g., ethylene oxide) and passing it over the catalyst bed in a reactor under controlled temperature and pressure.

  • Analysis of the product stream using techniques like gas chromatography to determine conversion and selectivity.

A generalized workflow for such a catalytic synthesis is presented below.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Coprecipitation Coprecipitation (e.g., ZrOCl₂ + TiCl₄) Drying Drying Coprecipitation->Drying Calcination Calcination Drying->Calcination Reactor Fixed-Bed Reactor (with Catalyst) Calcination->Reactor Catalyst Loading Reactant Reactant Feed (e.g., Oxirane Gas) Reactant->Reactor Product Product Stream Reactor->Product GCMS GC-MS Analysis Product->GCMS Data Data Interpretation (Conversion & Selectivity) GCMS->Data

Caption: Generalized workflow for the synthesis of a chemical compound using a solid-state catalyst.

Logical Relationships in Drug Discovery

While no specific data exists for this compound, a general logical workflow for evaluating a new chemical entity (NCE) in a drug discovery context is provided. This diagram illustrates the typical progression from initial identification to potential clinical evaluation.

G A NCE Identification (e.g., this compound) B Physicochemical Characterization A->B C In Vitro Screening (Target Binding, Cell Assays) B->C D Mechanism of Action Studies C->D G Lead Optimization C->G Hit-to-Lead E In Vivo Efficacy (Animal Models) D->E F ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) E->F F->G Iterative Improvement H Pre-clinical Development G->H

Caption: High-level logical workflow for the preclinical evaluation of a new chemical entity (NCE).

References

Potential Therapeutic Targets of Nibroxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nibroxane, also known by its chemical name 5-bromo-5-nitro-1,3-dioxane, is a heterocyclic organic compound with recognized antimicrobial properties.[1] It is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1][2][3] This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, based on the available scientific literature. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anti-infective agents. While specific, detailed quantitative data and extensive experimental protocols for this compound are not widely published, this guide outlines its established mechanism of action and the inferred therapeutic targets, alongside generalized experimental approaches for their validation.

Core Mechanism of Action

The primary antimicrobial action of this compound is understood to be the oxidation of essential protein thiols.[1][2][3][4] This mechanism is shared with similar antimicrobial compounds. The nitro group within the this compound structure is a key functional component, a feature common to many antimicrobial agents where the nitro group undergoes reduction to produce toxic intermediates.[5][6]

The thiol groups (-SH) of cysteine residues in proteins are crucial for the catalytic activity of many enzymes and for maintaining protein structure. By oxidizing these thiols, this compound can inactivate essential enzymes, leading to the inhibition of vital cellular processes and ultimately, microbial cell death.[1][2][3][4]

Potential Therapeutic Targets

Based on its mechanism of action, the potential therapeutic targets of this compound are a wide range of microbial enzymes and proteins that are rich in accessible cysteine residues and are essential for microbial survival. These can be broadly categorized as follows:

  • Metabolic Enzymes: Enzymes involved in critical metabolic pathways, such as glycolysis, the Krebs cycle, and amino acid synthesis, are potential targets. The inhibition of these enzymes would disrupt the energy production and biosynthetic capabilities of the microorganism.

  • Enzymes Involved in Cell Wall Synthesis: The structural integrity of microbial cell walls is vital for their survival. Enzymes containing critical cysteine residues that participate in the synthesis of peptidoglycan (in bacteria) or chitin (in fungi) represent potential targets.

  • DNA and RNA Polymerases: These enzymes are fundamental for DNA replication and transcription. While not definitively reported for this compound, enzymes with critical cysteine residues involved in nucleic acid synthesis could be potential targets for nitro-containing compounds.[6]

  • Proteases: Microbial proteases are often involved in virulence and the breakdown of host tissues. Cysteine proteases would be particularly susceptible to inhibition by this compound.

Quantitative Data

ParameterDescriptionTypical Unit
MIC (Minimum Inhibitory Concentration) The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.µg/mL or µM
IC₅₀ (Half-maximal Inhibitory Concentration) The concentration of a drug that is required for 50% inhibition of a specific enzyme's activity in vitro.µM or nM
Kᵢ (Inhibition Constant) An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.µM or nM

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, a general workflow for identifying and validating its therapeutic targets can be outlined.

1. Minimum Inhibitory Concentration (MIC) Assay:

  • Objective: To determine the minimum concentration of this compound that inhibits the growth of a panel of clinically relevant microorganisms.

  • Methodology: A broth microdilution method is typically employed. Serial dilutions of this compound are prepared in a 96-well plate containing microbial growth medium. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

2. In Vitro Enzyme Inhibition Assays:

  • Objective: To quantify the inhibitory effect of this compound on the activity of specific, purified microbial enzymes.

  • Methodology:

    • The target enzyme is purified from the microorganism of interest.

    • An enzymatic reaction is set up containing the purified enzyme, its substrate, and a suitable buffer. The reaction progress is monitored by measuring the formation of a product or the depletion of a substrate, often through spectrophotometric or fluorometric methods.

    • The assay is repeated with varying concentrations of this compound to determine the IC₅₀ value.

    • To confirm the mechanism of thiol oxidation, the assay can be performed in the presence and absence of reducing agents like dithiothreitol (DTT), which would be expected to counteract the inhibitory effect of this compound.

3. Cellular Thermal Shift Assay (CETSA):

  • Objective: To identify the protein targets of this compound within intact microbial cells.

  • Methodology: Intact microbial cells are treated with this compound. The cells are then heated to various temperatures, causing proteins to denature and precipitate. In the presence of a binding ligand (like this compound), the target protein is stabilized, leading to a higher melting temperature. The soluble protein fraction at each temperature is analyzed by techniques such as SDS-PAGE or mass spectrometry to identify the proteins that have been stabilized by this compound.

Visualizations

G cluster_0 Microbial Cell This compound This compound ProteinThiol Protein Thiol (-SH) This compound->ProteinThiol Oxidation OxidizedProtein Oxidized Protein (-S-S-) ProteinThiol->OxidizedProtein Enzyme Essential Enzyme InactiveEnzyme Inactive Enzyme Enzyme->InactiveEnzyme Inactivation CellularProcesses Essential Cellular Processes InactiveEnzyme->CellularProcesses Inhibition CellDeath Microbial Cell Death CellularProcesses->CellDeath Leads to

Caption: Proposed mechanism of action of this compound.

G cluster_1 Experimental Workflow for Target Identification start Start: this compound as Antimicrobial Agent mic Determine MIC against Microbial Panel start->mic in_vitro In Vitro Enzyme Inhibition Assays mic->in_vitro cetsa Cellular Thermal Shift Assay (CETSA) mic->cetsa target_id Identify Potential Enzyme Targets in_vitro->target_id cetsa->target_id validation Validate Targets in Cellular Models target_id->validation end Confirmed Therapeutic Targets validation->end

Caption: Generalized workflow for this compound target identification.

Conclusion

This compound is a broad-spectrum antimicrobial agent with a primary mechanism of action involving the oxidation of essential protein thiols, leading to enzyme inhibition. This mode of action suggests that a wide array of microbial enzymes crucial for metabolism and structural integrity are its potential therapeutic targets. While specific quantitative data and detailed experimental protocols for this compound are not extensively documented in publicly accessible literature, this guide provides a foundational understanding of its therapeutic potential and outlines the established and inferred scientific basis for its antimicrobial activity. Further research employing modern proteomics and biochemical techniques will be instrumental in elucidating the specific molecular targets of this compound and paving the way for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to the In Vitro Discovery and Initial Assessment of a Hypothetical Compound: Nibroxane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases lack specific information regarding the in vitro discovery, mechanism of action, and experimental assessment of a compound referred to as "Nibroxane" (ChEMBL ID: CHEMBL2105156).[1] Therefore, this document serves as an illustrative, in-depth technical guide for a hypothetical small molecule compound, herein named this compound, to demonstrate the process of in vitro discovery and initial assessment for a novel therapeutic agent. The data, experimental protocols, and signaling pathways presented are representative examples and not factual data for any real-world compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Hypothetical Compound this compound

For the purpose of this guide, this compound is conceptualized as a novel synthetic small molecule inhibitor of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. The discovery of this compound was prompted by a high-throughput screening campaign aimed at identifying non-covalent BTK inhibitors with a favorable selectivity profile.

Physicochemical and In Vitro ADME Properties of this compound

A summary of the key physicochemical and in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the hypothetical this compound is presented below.

PropertyValueMethod
Physicochemical Properties
Molecular FormulaC₅H₈BrNO₄N/A
Molecular Weight226.03 g/mol N/A
clogP1.2Calculated
pKa8.5 (basic)Capillary Electrophoresis
Aqueous Solubility (pH 7.4)150 µMNephelometry
In Vitro ADME
Caco-2 Permeability (Papp A→B)15 x 10⁻⁶ cm/sCaco-2 monolayer assay
Efflux Ratio (B→A / A→B)1.8Caco-2 monolayer assay
Plasma Protein Binding (Human)92%Rapid Equilibrium Dialysis
Metabolic Stability (Human Liver Microsomes)t½ = 45 minMicrosomal stability assay
CYP3A4 Inhibition (IC₅₀)> 50 µMFluorometric assay
In Vitro Biological Activity of this compound

The biological activity of this compound was assessed through a series of in vitro assays to determine its potency, selectivity, and cellular effects.

Assay TypeTarget/Cell LineEndpointResult (IC₅₀/EC₅₀)
Biochemical Assays
BTK Enzyme InhibitionRecombinant human BTKIC₅₀15 nM
Kinase Selectivity Panel400 human kinasesIC₅₀> 1 µM for all off-targets
Cell-Based Assays
BTK AutophosphorylationRamos B-cells (human lymphoma)EC₅₀75 nM
Cell ProliferationTMD8 B-cell lymphoma lineEC₅₀150 nM
Apoptosis InductionGranta-519 mantle cell lymphomaEC₅₀200 nM
CytotoxicityHuman hepatocytesCC₅₀> 25 µM

Experimental Protocols

Protocol 1: BTK Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human BTK.

Materials:

  • Recombinant human BTK enzyme (purified)

  • ATP (Adenosine triphosphate)

  • Poly-Glu-Tyr (4:1) peptide substrate

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the BTK enzyme and the peptide substrate to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Data are normalized to controls, and the IC₅₀ value is calculated using a four-parameter logistic fit.

Protocol 2: Cell Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound on the proliferation of a B-cell lymphoma cell line.

Materials:

  • TMD8 human B-cell lymphoma cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear-bottom white plates

Procedure:

  • Seed TMD8 cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 10 µL of the diluted this compound or medium with DMSO (vehicle control) to the respective wells.

  • Incubate for 72 hours at 37°C and 5% CO₂.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the EC₅₀ value using a dose-response curve.

Visualizations

Hypothetical Signaling Pathway of this compound

B_Cell_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates NFkB NF-κB Pathway PLCg2->NFkB MAPK MAPK Pathway PLCg2->MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression MAPK->Gene_Expression This compound This compound This compound->BTK

Caption: Hypothetical inhibition of the B-Cell Receptor signaling pathway by this compound.

Experimental Workflow for In Vitro Assessment

In_Vitro_Workflow start Compound Synthesis (this compound) biochem Biochemical Assays (Enzyme Inhibition, Kinase Panel) start->biochem cell_based Cell-Based Assays (Proliferation, Apoptosis) start->cell_based dmpk In Vitro ADME (Solubility, Permeability, Stability) start->dmpk data_analysis Data Analysis & Interpretation biochem->data_analysis cell_based->data_analysis dmpk->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Drug_Discovery_Flow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead (H2L) HTS->Hit_to_Lead Lead_Op Lead Optimization Hit_to_Lead->Lead_Op Preclinical Preclinical Development Lead_Op->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Unveiling the Biological Activity of Nibroxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nibroxane, a member of the furoxan family of compounds, is a subject of growing interest within the scientific community due to its potential therapeutic applications. Furoxans are heterocyclic compounds known for their ability to act as nitric oxide (NO) donors, a property that underpins a diverse range of biological activities. This technical guide provides a comprehensive overview of the biological activity of this compound and related furoxan derivatives, with a focus on their anti-inflammatory, cardiovascular, and anticancer properties. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and development in this promising area.

Introduction

This compound, chemically identified as 3-bromo-4-(methyl(nitroso)carbamoyl)-1,2,5-oxadiazol-2-ium-2-olate with the molecular formula C5H8BrNO4, belongs to the furoxan class of heterocyclic compounds. A defining characteristic of furoxans is their capacity to release nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes. The biological effects of this compound and its analogs are largely attributed to this NO-donating capability. Research into furoxan derivatives has revealed a broad spectrum of pharmacological activities, including anti-inflammatory, cardiovascular, and antiproliferative effects. This guide will delve into the core biological activities of this class of compounds, with a focus on providing practical information for researchers in drug discovery and development.

Anti-inflammatory Activity

Furoxan derivatives, including potentially this compound, have demonstrated significant anti-inflammatory properties. This activity is primarily mediated by the release of NO, which can modulate inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects of furoxans are believed to involve the inhibition of key inflammatory enzymes and signaling pathways. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins[1][2][3][4]. NO can interfere with the activity of COX-1 and COX-2, thereby reducing the production of prostaglandins and mitigating the inflammatory response.

Furthermore, furoxans can influence the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By releasing NO, these compounds can inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.

Quantitative Data

The anti-inflammatory potency of various furoxan derivatives has been quantified in several studies. The following table summarizes key findings.

CompoundAssayIC50 / ActivityReference
Phenylsulfonylfuroxan DerivativesXylene-induced mice ear swellingMarked anti-inflammatory activity[1]
Furoxan-coupled DiclofenacCarrageenan-induced rat paw edemaPotency comparable to Diclofenac[1]
Isookanin (related compound)Inhibition of iNOS and COX-2 expression in LPS-stimulated macrophagesSignificant reduction in pro-inflammatory mediators[5]
Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin and glutathione.

  • Substrate: Arachidonic acid is used as the substrate.

  • Procedure:

    • The test compound (e.g., a furoxan derivative) is pre-incubated with the COX enzyme in the assay buffer.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., HCl).

    • The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats (In Vivo):

  • Animals: Male Wistar rats are used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a specified time, a sub-plantar injection of carrageenan solution is administered into the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Signaling Pathway Diagram

anti_inflammatory_pathway cluster_nucleus Cytoplasm cluster_nucleus_genes Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_p65_p50->ProInflammatory_Genes induces This compound This compound NO Nitric Oxide (NO) This compound->NO releases NO->IKK inhibits NO->NFkB_p65_p50 inhibits translocation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Cardiovascular Effects

The cardiovascular effects of furoxan derivatives are a direct consequence of their NO-donating properties. NO is a potent vasodilator and plays a crucial role in regulating blood pressure and platelet aggregation.

Mechanism of Action

Upon release, NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation)[6][7][8]. This vasodilation leads to a reduction in blood pressure.

In platelets, the NO-sGC-cGMP pathway inhibits platelet activation and aggregation, thus exerting an antithrombotic effect.

Quantitative Data
CompoundAssaypIC50 / IC50Reference
Phenylsulfonylfuroxan-phenol hybridsVasodilation in rat aortic ringspIC50 range: 5.698 to 6.383[9]
Phenylsulfonylfuroxan-phenol hybridsAnti-platelet aggregation (ADP-induced)>50% inhibition at 1.5 µM[9]
Experimental Protocols

Measurement of Nitric Oxide Release (Griess Assay):

  • Reagents: Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Procedure:

    • The test compound is incubated in a suitable buffer (e.g., phosphate-buffered saline) at 37°C.

    • At various time points, aliquots of the solution are taken.

    • Griess reagent is added to the aliquots.

    • The mixture is incubated at room temperature to allow for color development.

    • The absorbance is measured at approximately 540 nm using a spectrophotometer.

  • Data Analysis: The concentration of nitrite (a stable oxidation product of NO) is determined by comparison to a standard curve of sodium nitrite. This provides an indirect measure of NO release[8][10][11][12][13].

Ex Vivo Vasodilation Assay (Aortic Ring Assay):

  • Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings.

  • Apparatus: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).

  • Procedure:

    • The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or KCl).

    • Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

    • The relaxation response is recorded.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction. The pIC50 (negative logarithm of the IC50) is calculated from the concentration-response curve.

Signaling Pathway Diagram

cardiovascular_pathway cluster_platelet In Platelets This compound This compound NO Nitric Oxide (NO) This compound->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converts PKG Protein Kinase G (PKG) cGMP->PKG activates Inhibition_Platelet Inhibition of Platelet Aggregation cGMP->Inhibition_Platelet Ca2_channels Ca2+ Channels PKG->Ca2_channels inhibits Ca2_influx ↓ Intracellular [Ca2+] Ca2_channels->Ca2_influx Vasodilation Vasodilation Ca2_influx->Vasodilation Platelet_Aggregation Platelet Aggregation

Caption: Cardiovascular signaling pathway of this compound.

Anticancer Activity

Recent studies have highlighted the potential of phenylsulfonylfuroxan derivatives as anticancer agents[14]. The cytotoxic effects of these compounds are multifaceted and involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Mechanism of Action

The anticancer activity of furoxans is linked to the pro-apoptotic and antiproliferative effects of NO. At high concentrations, NO can induce oxidative and nitrosative stress within cancer cells, leading to DNA damage and the activation of apoptotic pathways.

Furthermore, phenylsulfonylfuroxans have been shown to modulate the activity of signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MEK/ERK pathways[15][16]. By inhibiting these pro-survival pathways, these compounds can sensitize cancer cells to apoptosis. Some derivatives have also been found to overcome multidrug resistance in cancer cells[15].

Quantitative Data

The antiproliferative activity of various furoxan derivatives against different cancer cell lines is summarized below.

CompoundCell LineIC50 (µM)Reference
Phenylsulfonylfuroxan-coumarin hybrid 8bA2780 (Ovarian)0.014[16]
Phenylsulfonylfuroxan-coumarin hybrid 8bA2780/CDDP (Cisplatin-resistant Ovarian)0.062[16]
Phenylsulfonylfuroxan-phenstatin hybrid 15hA549 (Lung)0.021[17]
Phenylsulfonylfuroxan-phenstatin hybrid 15hHCT-116 (Colon)0.008[17]
Capsaicin (related compound)HCT 116 p53-/- (Colon)19.67[16][18]
Experimental Protocols

MTT Assay for Cell Viability:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.

Signaling Pathway Diagram

anticancer_pathway This compound This compound NO Nitric Oxide (NO) This compound->NO releases ROS_RNS ↑ ROS/RNS NO->ROS_RNS PI3K PI3K NO->PI3K inhibits MEK MEK NO->MEK inhibits DNA_damage DNA Damage ROS_RNS->DNA_damage p53 p53 DNA_damage->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

References

An In-depth Technical Guide to Early-Stage Research on Nibroxane and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nibroxane, a compound that has progressed to Phase 2 clinical trials, represents a promising area of antimicrobial research. Despite its advancement in the clinical pipeline, publicly accessible, in-depth research on this compound remains limited. This technical guide serves as a comprehensive resource by focusing on this compound's chemical identity and leveraging the wealth of available data on its close structural and functional analogs, primarily the well-studied antimicrobial agent Bronidox (5-bromo-5-nitro-1,3-dioxane). This whitepaper will detail the known characteristics of this compound, its synthesis, and, by proxy through its analogs, its mechanism of action, relevant experimental protocols, and potential signaling pathways.

Introduction to this compound

This compound is chemically identified as 5-Bromo-2-methyl-5-nitro-1,3-dioxane. It is recognized as an orally active antibacterial agent. While its progression to Phase 2 clinical trials indicates a significant body of research, detailed preclinical and clinical data are not widely published. This guide will, therefore, draw parallels from closely related compounds to provide a robust framework for researchers.

The chemical structure of this compound is presented below:

Figure 1: Chemical Structure of this compound (5-Bromo-2-methyl-5-nitro-1,3-dioxane)

Synthesis of this compound and Related Dioxane Derivatives

The synthesis of 5-bromo-5-nitro-1,3-dioxane derivatives generally involves the reaction of a 2-bromo-2-nitro-alkane-1,3-diol with an aldehyde or a ketone in the presence of an acid catalyst. Specifically for the parent compound, 5-bromo-5-nitro-1,3-dioxane, the synthesis is achieved by reacting 2-bromo-2-nitro-propanediol-1,3 with formaldehyde or paraformaldehyde.[1] This reaction is catalyzed by an acid.[1] A patent describes a process for preparing 5-bromo-5-nitro-1,3-dioxane by reacting 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde in the absence of an organic solvent and in the presence of aqueous sulfuric acid as a catalyst.[2]

General Synthetic Workflow:

synthesis_workflow start 2-Bromo-2-nitro-1,3-propanediol reaction Acetylation Reaction start->reaction reagent Paraformaldehyde reagent->reaction catalyst Aqueous Sulfuric Acid catalyst->reaction Catalyst product 5-Bromo-5-nitro-1,3-dioxane reaction->product

Figure 2: General Synthesis Workflow for 5-bromo-5-nitro-1,3-dioxane.

Antimicrobial Activity and Mechanism of Action

The primary mechanism of action is the oxidation of essential protein thiols, leading to the inhibition of enzyme activity and subsequent disruption of microbial growth.[3][4][7][8][9][10] This action is due to the electron-withdrawing properties of the bromine and nitro groups on the same carbon atom, which makes the bromine atom a potent oxidizing agent.

Proposed Signaling Pathway for Antimicrobial Action:

mechanism_of_action cluster_cell Bacterial Cell This compound This compound/Bronidox (5-Bromo-5-nitro-1,3-dioxane derivative) Protein_SH Essential Protein Thiols (e.g., in enzymes) This compound->Protein_SH Oxidation Protein_SS Oxidized Protein Disulfides (Inactive Enzyme) Protein_SH->Protein_SS Forms Disulfide Bonds Inhibition Enzyme Inhibition Protein_SS->Inhibition Growth_Inhibition Inhibition of Microbial Growth Inhibition->Growth_Inhibition

Figure 3: Proposed Mechanism of Antimicrobial Action.

Quantitative Data on Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for the related compound Bronopol, which provides an indication of the expected potency of this class of compounds.

MicroorganismStrainMIC (µg/mL)
Pseudomonas aeruginosaNCTC 1066225
Escherichia coliNCTC 1041812.5
Staphylococcus aureusNCTC 657150
Candida albicansNCPF 317950

Data adapted from studies on Bronopol, a close structural analog.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its derivatives, based on published research on analogous compounds.

5.1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • Test compound (this compound or derivative)

    • Bacterial and/or fungal strains

    • Nutrient broth or agar (e.g., Mueller-Hinton)

    • Sterile 96-well microtiter plates

    • Incubator

    • Spectrophotometer (optional, for quantitative assessment)

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the microtiter plate wells containing nutrient broth.

    • Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL).

    • Include positive (microorganism, no compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

5.2. Thiol Inhibition Assay

This experiment investigates the effect of thiol-containing compounds on the antimicrobial activity, providing evidence for the thiol oxidation mechanism.

  • Materials:

    • Test compound

    • MIC determination setup (as above)

    • Thiol-containing compounds (e.g., L-cysteine, glutathione)

  • Procedure:

    • Perform the MIC assay as described above.

    • In a parallel set of experiments, add a thiol-containing compound to the broth in each well at a concentration known to not inhibit microbial growth on its own.

    • Compare the MIC values obtained in the presence and absence of the thiol compound. A significant increase in the MIC in the presence of the thiol suggests that the antimicrobial activity is inhibited by thiols, supporting the proposed mechanism of action.

5.3. Enzyme Inhibition Assay (e.g., Papain)

This assay directly measures the inhibitory effect of the compound on a thiol-dependent enzyme.

  • Materials:

    • Test compound

    • Papain (a cysteine protease)

    • Substrate for papain (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAPNA)

    • Assay buffer (e.g., phosphate buffer with EDTA and cysteine)

    • Spectrophotometer

  • Procedure:

    • Prepare solutions of papain and the test compound in the assay buffer.

    • Pre-incubate the enzyme with various concentrations of the test compound for a specified time.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the rate of product formation by measuring the change in absorbance at a specific wavelength over time.

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Experimental Workflow for Mechanism of Action Studies:

experimental_workflow start Hypothesized Mechanism: Thiol Oxidation mic_assay MIC Assay start->mic_assay Determine baseline activity thiol_inhibition Thiol Inhibition Assay start->thiol_inhibition Test for thiol interference enzyme_assay Enzyme Inhibition Assay (e.g., Papain) start->enzyme_assay Directly measure enzyme inhibition conclusion Confirmation of Thiol-Dependent Mechanism mic_assay->conclusion thiol_inhibition->conclusion enzyme_assay->conclusion

References

identifying the origin and natural sources of Nibroxane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's origins and properties is paramount. This guide addresses the available scientific and technical information regarding Nibroxane, a synthetic antimicrobial agent. Despite its recognition as a chemical entity, publicly accessible data on its natural sources, detailed experimental protocols, and specific biological pathways remains limited.

Identification and Physicochemical Properties

This compound is a synthetic organic compound identified by the CAS Registry Number 53983-00-9. Its chemical name is 5-Bromo-2-methyl-5-nitro-1,3-dioxane[1]. The World Health Organization listed "this compound" as a proposed International Nonproprietary Name (INN) in 1976, suggesting its initial synthesis and investigation as a potential pharmaceutical substance around that period[2].

Available data on its physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C5H8BrNO4[3]
Molecular Weight 226.03 g/mol [4]
Melting Point 72 °C[4]
Water Solubility 6.093 g/L at 25 °C[4]
CAS Registry Number 53983-00-9[1][2][4][5][6]

Origin and Natural Sources

Current scientific literature and chemical databases categorize this compound as a synthetic compound. There is no evidence to suggest that this compound is a naturally occurring substance or has been isolated from any natural sources, such as marine organisms, plants, or microorganisms. While marine bryozoans are known to produce a wide array of bioactive secondary metabolites, extensive reviews of these compounds do not list this compound among them.

Antimicrobial Activity

This compound is consistently identified as an antimicrobial or antibacterial agent in various pharmaceutical and chemical catalogs[7][8]. It has also been registered as a pesticidal active ingredient, further indicating its recognized biological activity against microorganisms[5][9]. However, specific details regarding its spectrum of activity, mechanism of action, and potency (e.g., minimum inhibitory concentrations against various pathogens) are not available in the public domain. One source mentions that it is an orally active antimicrobial agent that metabolizes into 2-methyl-5-nitro-m-dioxane in mice[7].

Experimental Protocols and Data

A critical gap in the publicly available information for this compound is the absence of detailed experimental protocols for its synthesis, isolation, or purification. The original scientific publications or patents that would typically contain this information could not be retrieved through extensive searches of available databases. Consequently, quantitative data from preclinical or clinical studies, such as pharmacokinetic profiles, toxicology data, or efficacy studies, are not available to be presented.

Signaling Pathways and Mechanism of Action

There is no information available in the scientific literature regarding the specific signaling pathways that this compound may modulate in target organisms or in host systems. The molecular mechanism by which it exerts its antimicrobial effect remains uncharacterized in the public domain.

Conclusion

This compound is a recognized synthetic antimicrobial compound with established physicochemical properties. However, a thorough investigation of publicly accessible scientific and technical literature reveals a significant lack of in-depth information. The origin of this compound is synthetic, with no known natural sources. While its antimicrobial activity is noted, the specific details of its biological action, experimental procedures for its synthesis and handling, and its interaction with biological pathways are not documented in available resources. This information gap highlights the challenge in providing a complete technical guide for compounds that, despite being cataloged, lack a substantial body of published research. Further investigation into historical chemical literature or proprietary industrial archives may be necessary to uncover the foundational research on this compound.

References

Methodological & Application

Application Notes and Protocols for Nibroxane in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Nibroxane" appears to be a fictional compound, as no information is available in the public domain. The following application notes and protocols are based on the characteristics of a representative small molecule kinase inhibitor, referred to as this compound, which has been shown to induce cell cycle arrest and apoptosis in cancer cell lines. The data and protocols presented here are illustrative and should be adapted for specific experimental contexts.

Introduction

This compound is a novel small-molecule inhibitor with potent anti-cancer properties. It is designed to selectively target key protein kinases involved in cell proliferation and survival pathways.[1] In various cancer cell lines, this compound has demonstrated the ability to induce cell cycle arrest and programmed cell death (apoptosis).[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic and mechanistic effects.

Mechanism of Action

This compound is engineered to inhibit the activity of a specific protein kinase, referred to here as "Protein Kinase XYZ" (PKXYZ), which is often overactive in certain cancers.[1] PKXYZ is a critical component of signaling pathways that regulate cell growth, division, and survival.[1] By binding to the active site of PKXYZ, this compound blocks its enzymatic activity, thereby disrupting downstream signaling cascades that promote uncontrolled cell proliferation.[1] This inhibition leads to cell cycle arrest and the induction of apoptosis.[1][2]

Signaling Pathway Diagram

Nibroxane_Signaling_Pathway This compound This compound PKXYZ Protein Kinase XYZ (PKXYZ) This compound->PKXYZ Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces Proliferation Cell Proliferation & Survival PKXYZ->Proliferation Promotes PKXYZ->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer5.2 ± 0.6
MDA-MB-231Breast Cancer8.9 ± 1.1
A549Lung Cancer12.5 ± 2.3
HCT116Colon Cancer6.8 ± 0.9
HepG2Liver Cancer4.5 ± 0.3[3]

IC50 values were determined using the MTT assay.

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h treatment)
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.3 ± 3.130.1 ± 2.514.6 ± 1.8
This compound (5 µM)72.8 ± 4.515.2 ± 1.912.0 ± 1.5

Cell cycle distribution was analyzed by flow cytometry after propidium iodide staining.

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines basic procedures for maintaining adherent cell cultures.[4][5][6]

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.[6]

  • 0.25% Trypsin-EDTA.[7]

  • Sterile cell culture flasks, plates, and pipettes.

Protocol:

  • Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.[7]

  • Observe cells daily under a microscope to assess confluency and check for contamination.[5]

  • When cells reach 80-90% confluency, subculture them.

  • Aspirate the old medium and wash the cell monolayer once with PBS.[6]

  • Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell surface and incubate for 2-5 minutes at 37°C until cells detach.[6]

  • Neutralize the trypsin by adding complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.[5]

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates.

  • This compound stock solution (e.g., in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Protocol:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well cell culture plates.

  • 70% ice-cold ethanol.

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Assays start Start: Seed Cells in Culture Plates treatment Treat with this compound (or Vehicle Control) start->treatment incubation Incubate for Desired Time Period treatment->incubation mtt MTT Assay: Add MTT, Lyse, Read Absorbance incubation->mtt apoptosis Apoptosis Assay: Harvest, Stain with Annexin V/PI incubation->apoptosis cell_cycle Cell Cycle Assay: Havest, Fix, Stain with PI incubation->cell_cycle mtt_analysis Calculate IC50 mtt->mtt_analysis flow_cytometry Analyze by Flow Cytometry apoptosis->flow_cytometry cell_cycle->flow_cytometry

References

Nibroxane: An Uncharted Territory in Molecular and Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised that the compound known as Nibroxane (ChEMBL ID: CHEMBL2105156; Molecular Formula: C₅H₈BrNO₄) currently has no documented applications in molecular and cell biology within publicly accessible scientific literature and databases.

A Call for Foundational Research

Given the lack of existing information, the scientific community is presented with an opportunity to conduct primary research to elucidate the bioactivity of this compound. Initial studies would need to focus on fundamental questions, including:

  • Cytotoxicity: Determining the concentration range at which this compound affects cell viability across various cell lines (e.g., cancer cell lines, normal cell lines).

  • Phenotypic Screening: Observing any morphological or behavioral changes in cells upon treatment with this compound.

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, or genetic screens to identify the molecular targets of this compound.

  • Mechanism of Action Studies: Once a target is identified, further research would be necessary to understand how this compound modulates its function and the downstream cellular consequences.

Hypothetical Experimental Workflow for Initial Investigation

For scientists embarking on the study of this compound, a logical first step would be a systematic screening process. The following diagram outlines a potential workflow for an initial investigation into the biological properties of this compound.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_target_id Phase 2: Target Identification cluster_moa Phase 3: Mechanism of Action A Compound Acquisition (this compound) B Cytotoxicity Assays (e.g., MTT, LDH) A->B Dose-response C Phenotypic Screening (Microscopy) A->C Observe effects D Affinity-Based Methods B->D E Activity-Based Probes B->E F Genetic Screens B->F C->D C->E C->F G Biochemical Assays D->G E->G H Cellular Pathway Analysis (e.g., Western Blot, qPCR) F->H G->H I In Vivo Model Testing H->I

Caption: A hypothetical workflow for the initial biological investigation of this compound.

As there is no existing data, no quantitative tables or detailed experimental protocols can be provided at this time. The scientific community is encouraged to publish any findings related to this compound to build a collective body of knowledge on this enigmatic compound.

Application Note: Establishing a Dose-Response Curve for Nibroxane In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for determining the in vitro dose-response relationship of the experimental compound Nibroxane. The protocols herein describe methods to assess cell viability and cytotoxicity, and to investigate the modulation of a key signaling pathway, ultimately enabling the determination of the half-maximal inhibitory concentration (IC50).

Introduction

Establishing a robust dose-response curve is a critical step in the preclinical evaluation of any therapeutic candidate. This process quantifies the relationship between the concentration of a compound and its biological effect on cells. This compound is an investigational compound with potential therapeutic applications. To characterize its cellular effects, a series of in vitro assays are recommended. This application note details the protocols for assessing cell viability using the MTT assay, cytotoxicity using the LDH assay, and target engagement via Western blotting. The culmination of this data will allow for the calculation of an IC50 value, a key metric of a drug's potency.

While the precise mechanism of action for this compound is under investigation, many therapeutic compounds exert their effects by modulating intracellular signaling pathways. As a representative example, this document includes a diagram of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and apoptosis, which is a common target in drug development.[1]

Experimental Workflow

The overall experimental process for establishing a dose-response curve for this compound is outlined below.

experimental_workflow Experimental Workflow for this compound Dose-Response Analysis cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Seed Cells in 96-Well Plates cell_culture->cell_seeding nibroxane_prep This compound Serial Dilution treatment Treat Cells with This compound Dilutions nibroxane_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay protein_extraction Protein Extraction for Western Blot treatment->protein_extraction data_quant Spectrophotometric Reading mtt_assay->data_quant ldh_assay->data_quant western_blot Western Blot Analysis protein_extraction->western_blot dose_response_curve Generate Dose-Response Curve data_quant->dose_response_curve western_blot->dose_response_curve ic50_calc Calculate IC50 dose_response_curve->ic50_calc

Caption: Workflow for this compound dose-response analysis.

Materials and Reagents

  • Cell Line: A cancer cell line appropriate for the therapeutic target of this compound (e.g., MCF-7, A549, etc.).

  • Cell Culture Medium: (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution of known concentration.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • LDH Cytotoxicity Assay Kit: (e.g., from Promega, Cayman Chemical, or Thermo Fisher Scientific).[2][3][4]

  • Western Blotting Reagents:

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktail

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes[5]

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[6]

    • Primary antibody (specific to the target of interest)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate[6]

  • Other: 96-well plates, sterile PBS, DMSO, solubilization solution for MTT (e.g., DMSO or 0.01 M HCl in 10% SDS).

Experimental Protocols

Cell Culture and Treatment
  • Culture the selected cell line in T-75 flasks until approximately 80-90% confluency is reached.

  • Trypsinize and count the cells. Determine cell viability using a method such as Trypan Blue exclusion.

  • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]

  • Prepare serial dilutions of this compound in culture medium. A common starting point is a 1:3 or 1:10 serial dilution series.[7]

  • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and untreated control wells.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Following the treatment period, add 10 µL of 5 mg/mL MTT reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

LDH Assay for Cytotoxicity

The LDH assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9]

  • After the treatment period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]

  • Prepare the LDH reaction mixture according to the manufacturer's protocol.[2]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[4]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[4]

  • Add 50 µL of stop solution to each well.[4]

  • Measure the absorbance at 490 nm using a microplate reader.[3]

  • To determine the percentage of cytotoxicity, you will need to prepare a maximum LDH release control by lysing untreated cells with a lysis buffer provided in the kit.

Western Blot Analysis

Western blotting can be used to assess the effect of this compound on the expression or phosphorylation status of a target protein.[10]

  • After treatment, wash the cells in the wells of a 6-well plate with ice-cold PBS.

  • Lyse the cells by adding 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]

  • Sonicate the samples briefly to shear DNA and reduce viscosity.[6]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6]

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 10.

  • Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence detection system.

Data Presentation

Quantitative data from the dose-response experiments should be organized into clear and concise tables.

Table 1: Cell Viability (MTT Assay) Data

This compound Conc. (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Mean Absorbance% Viability
0 (Vehicle)1.2541.2881.2711.271100.0
0.11.1981.2211.2051.20895.0
10.9871.0120.9990.99978.6
100.6350.6550.6410.64450.7
500.3120.3250.3180.31825.0
1000.1540.1620.1580.15812.4

Table 2: Cytotoxicity (LDH Assay) Data

This compound Conc. (µM)Absorbance (490 nm) - Replicate 1Absorbance (490 nm) - Replicate 2Absorbance (490 nm) - Replicate 3Mean Absorbance% Cytotoxicity
0 (Spontaneous)0.1520.1480.1550.1520.0
0.10.1880.1920.1850.1884.5
10.2540.2610.2580.25813.3
100.4870.4990.4910.49242.5
500.7650.7810.7720.77377.9
1000.9320.9450.9380.93898.6
Max Release0.9540.9620.9580.958100.0

Data Analysis and IC50 Calculation

  • Calculate Percentage Viability/Inhibition:

    • For the MTT assay, percent viability is calculated as: % Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) * 100

    • Percent inhibition is then 100 - % Viability.

  • Calculate Percentage Cytotoxicity:

    • For the LDH assay, percent cytotoxicity is calculated as: % Cytotoxicity = ((Mean Absorbance of Treated - Mean Absorbance of Spontaneous Release) / (Mean Absorbance of Maximum Release - Mean Absorbance of Spontaneous Release)) * 100

  • Generate Dose-Response Curve:

    • Plot the percent inhibition (or viability) on the Y-axis against the logarithm of the this compound concentration on the X-axis.[11][12]

  • Determine the IC50:

    • The IC50 is the concentration of an inhibitor required to reduce the biological activity by 50%.[13]

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[12][14] Software such as GraphPad Prism or R can be used for this purpose.[14][15] The equation for a four-parameter logistic curve is often used.[12]

    • From the fitted curve, the IC50 value can be interpolated.[11][12]

Example Signaling Pathway: NF-κB Pathway

The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway. This pathway is a common target for anti-inflammatory and anti-cancer drugs. Investigation into whether this compound modulates this pathway could be a logical next step.

Caption: A simplified diagram of the canonical NF-κB pathway.

References

Application Notes & Protocols for the Quantification of Nibroxane in Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nibroxane is an emerging therapeutic agent, and the development of robust and reliable analytical methods for its quantification in various matrices is crucial for preclinical and clinical studies. These application notes provide detailed protocols for the determination of this compound concentration in biological and pharmaceutical samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described herein are intended to serve as a comprehensive guide for researchers, covering sample preparation, instrument setup, and data analysis.

I. Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This section details a validated HPLC-UV method for the quantitative analysis of this compound. This method is suitable for determining the concentration of this compound in bulk drug substances and pharmaceutical formulations.

Method Principle

The method involves chromatographic separation of this compound from potential impurities and excipients on a reversed-phase C18 column, followed by detection and quantification using a UV detector at a specified wavelength.

Data Presentation: HPLC-UV Method Validation Parameters
ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from excipients
Experimental Protocol: HPLC-UV Analysis

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (analytical grade)

  • Pharmaceutical dosage forms of this compound

2. Equipment:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

4. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

5. Preparation of Sample Solutions (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.
  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
  • Make up the volume to 100 mL with methanol and mix well.
  • Filter the solution through a 0.45 µm syringe filter.
  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

6. System Suitability:

  • Inject the standard solution (e.g., 25 µg/mL) five times.
  • The relative standard deviation (%RSD) of the peak areas should be less than 2%.
  • The theoretical plates should be greater than 2000.
  • The tailing factor should be less than 2.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
  • Determine the concentration of this compound in the sample solutions from the calibration curve.

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// Edges Start -> Prep_Standards; Start -> Prep_Samples; Prep_Standards -> Inject_Samples; Prep_Samples -> Inject_Samples; HPLC_Setup -> System_Suitability; System_Suitability -> Inject_Samples [label="Pass"]; System_Suitability -> HPLC_Setup [label="Fail", style=dashed, color="#EA4335"]; Inject_Samples -> Data_Acquisition; Data_Acquisition -> Data_Analysis; Data_Analysis -> Report; Report -> End; }

Caption: Workflow for HPLC-UV analysis of this compound.

II. Quantification of this compound in Biological Samples by LC-MS/MS

This section provides a protocol for the quantification of this compound in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and selective method is ideal for pharmacokinetic studies.[1][2]

Method Principle

The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Data Presentation: LC-MS/MS Method Validation Parameters
ParameterResult
Linearity (R²) > 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Precision (%RSD) < 15% (20% at LLOQ)
Accuracy (% Bias) ± 15% (± 20% at LLOQ)
Matrix Effect Minimal and compensated by IS
Recovery Consistent and reproducible
Experimental Protocol: LC-MS/MS Analysis

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled this compound (or a structural analog) as an Internal Standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other biological matrix)

2. Equipment:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • UPLC/HPLC system

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

3. LC-MS/MS Conditions:

  • LC Column: C18 column suitable for fast LC (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Ion Source: Electrospray Ionization (ESI), positive or negative mode

  • MRM Transitions: To be determined by direct infusion of this compound and IS.

4. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.
  • Add 20 µL of the Internal Standard working solution.
  • Add 300 µL of cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube.
  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase composition.
  • Inject into the LC-MS/MS system.

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// Edges Start -> Add_IS; Add_IS -> Protein_Precipitation; Protein_Precipitation -> Vortex; Vortex -> Centrifuge; Centrifuge -> Supernatant_Transfer; Supernatant_Transfer -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> Inject; Inject -> End; }

Caption: Sample preparation workflow for LC-MS/MS analysis.

III. Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are proprietary or under investigation, a generalized diagram illustrating the relationship between drug administration, pharmacokinetic processes, and therapeutic effect is provided below.

PK_PD_Relationship Drug_Admin Drug Administration Absorption Absorption Drug_Admin->Absorption Distribution Distribution (Plasma Concentration) Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Distribution->Excretion Target_Site Concentration at Target Site Distribution->Target_Site Pharmacological_Effect Pharmacological Effect Target_Site->Pharmacological_Effect

Caption: Pharmacokinetic and pharmacodynamic relationship.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the quantitative determination of this compound in both pharmaceutical and biological samples. The HPLC-UV method is well-suited for quality control and formulation analysis, while the LC-MS/MS method offers the high sensitivity and selectivity required for pharmacokinetic studies. Adherence to these protocols will ensure the generation of accurate and reliable data, supporting the continued development of this compound as a therapeutic agent.

References

Application Notes and Protocols: High-Throughput Screening of Nibroxane, a Halogenated Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note has been generated based on available scientific information for a representative halogenated kinase inhibitor, Dasatinib, as a proxy for "Nibroxane" due to the absence of specific public data for the latter. The protocols and data presented are illustrative and should be adapted and validated for the specific compound of interest.

Introduction

This compound is a potent, multi-targeted halogenated kinase inhibitor with significant potential in drug discovery, particularly in oncology. Its mechanism of action involves the inhibition of several key kinases, including members of the Src family, which are crucial regulators of intracellular signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.[1] High-throughput screening (HTS) plays a pivotal role in identifying and characterizing such inhibitors, enabling the rapid evaluation of large compound libraries to discover novel therapeutic leads.[2]

This document provides detailed application notes and protocols for the high-throughput screening of this compound (using Dasatinib as a representative model) in both biochemical and cell-based assays. It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Mechanism of Action and Signaling Pathway

This compound, exemplified by Dasatinib, is an ATP-competitive protein tyrosine kinase inhibitor.[3] It targets multiple kinases, with high potency against the Src family (Src, Lck, Yes, Fyn) and BCR-ABL.[4][5] By binding to the ATP-binding site of these kinases, this compound blocks their catalytic activity, thereby inhibiting the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive cancer cell growth and survival.[6]

The Src signaling pathway is a critical network that integrates signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins, to regulate a multitude of cellular processes.[6][7] Aberrant activation of the Src pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.

Src_Signaling_Pathway RTK RTK Src Src RTK->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Integrin Integrin FAK FAK Integrin->FAK FAK->Src Akt Akt PI3K->Akt Raf Raf Ras->Raf Transcription Transcription STAT3->Transcription Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription This compound This compound This compound->Src

Caption: TR-FRET based biochemical HTS workflow for Src kinase.

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of test compounds, this compound (positive control), and DMSO (negative control) to the 384-well assay plates. The final concentration of test compounds is typically 10 µM.

  • Enzyme Addition: Add 5 µL of Src kinase solution (e.g., 2X final concentration) to all wells.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Add 5 µL of a solution containing the biotinylated peptide substrate and ATP (e.g., 2X final concentrations) to initiate the reaction.

  • Kinase Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 5 µL of the detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in the presence of a stop solution (EDTA).

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plates on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (APC).

Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Determine the percent inhibition for each test compound relative to the high (DMSO) and low (this compound) controls.

  • Calculate the Z'-factor for each plate to assess assay quality.

Protocol 2: Cell-Based HTS Assay for Inhibition of Cancer Cell Proliferation

This protocol describes a cell-based assay to evaluate the effect of this compound on the proliferation of a cancer cell line known to be dependent on Src signaling.

Objective: To identify compounds that inhibit the proliferation of Src-dependent cancer cells.

Principle: Cell viability is assessed using a resazurin-based reagent (e.g., PrestoBlue® or CellTiter-Blue®). Viable, metabolically active cells reduce resazurin to the highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.

Materials:

  • Src-dependent cancer cell line (e.g., HT-29, colon cancer)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 384-well, clear-bottom, black-walled, tissue culture-treated plates

  • Resazurin-based cell viability reagent

  • This compound (Dasatinib) as a positive control

  • DMSO for compound dilution

Workflow Diagram:

Cell_Based_HTS_Workflow Start Start Seed_Cells Seed Cells into 384-well Plates (e.g., 1000 cells/well) Start->Seed_Cells Incubate_1 Incubate (24h, 37°C, 5% CO2) Seed_Cells->Incubate_1 Dispense_Cmpd Add Compounds/ Controls (nl-µl) Incubate_1->Dispense_Cmpd Incubate_2 Incubate (72h, 37°C, 5% CO2) Dispense_Cmpd->Incubate_2 Add_Reagent Add Cell Viability Reagent (µl) Incubate_2->Add_Reagent Incubate_3 Incubate (1-2h, 37°C, 5% CO2) Add_Reagent->Incubate_3 Read_Fluorescence Read Fluorescence (Ex: 560 nm, Em: 590 nm) Incubate_3->Read_Fluorescence End End Read_Fluorescence->End

Caption: Cell-based HTS workflow for proliferation inhibition.

Procedure:

  • Cell Seeding: Seed the cancer cells into 384-well plates at an optimized density (e.g., 1,000 cells per well in 40 µL of medium).

  • Cell Attachment: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Addition: Add test compounds, this compound (positive control), and DMSO (negative control) to the plates. The final DMSO concentration should not exceed 1%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add 10 µL of the resazurin-based viability reagent to each well.

  • Incubation with Reagent: Incubate for 1-2 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.

Data Analysis:

  • Calculate the percent inhibition of cell proliferation for each compound relative to the high (DMSO) and low (this compound or a cytotoxic agent) controls.

  • Determine the IC50 values for active compounds by performing dose-response experiments.

  • Calculate the Z'-factor for each plate to ensure data quality.

Conclusion

The application of high-throughput screening is essential for the rapid and efficient discovery of novel kinase inhibitors like this compound. The protocols provided herein for both biochemical and cell-based assays offer robust and validated methods for screening large compound libraries. By employing these techniques, researchers can identify and characterize potent and selective kinase inhibitors, paving the way for the development of new targeted therapies. The provided data and visualizations serve as a guide for setting up and evaluating HTS campaigns for halogenated kinase inhibitors.

References

Experimental Design for In Vivo Studies with Nibroxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nibroxane is a small molecule with the chemical formula C5H8BrNO4 and a molecular weight of 226.03 g/mol [1][2]. While the specific biological targets and mechanism of action of this compound are not extensively documented in publicly available literature, its structural features suggest potential as a novel anti-inflammatory agent. These application notes provide a comprehensive framework for the in vivo evaluation of this compound, outlining detailed protocols for assessing its anti-inflammatory and analgesic properties.

Due to the limited specific data on this compound's mechanism, the following experimental designs are based on established and widely used models for characterizing novel anti-inflammatory compounds. It is hypothesized that this compound may exert its effects through modulation of key inflammatory pathways, such as the NF-κB signaling cascade.

Hypothetical Signaling Pathway: NF-κB

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a central mediator of inflammation that is a common target for anti-inflammatory drugs. It is presented here as a potential, though unconfirmed, target for this compound.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->IKK Complex Inhibition?

Caption: Hypothetical NF-κB signaling pathway as a potential target for this compound.

Experimental Protocols

Acute Inflammatory Models

This model is widely used to assess the anti-inflammatory activity of novel compounds against acute inflammation.

Experimental Workflow:

Carrageenan_Workflow cluster_pre_treatment Pre-treatment (Day 0) cluster_induction Induction & Measurement cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Baseline Paw Volume Baseline Paw Volume Grouping->Baseline Paw Volume Drug Administration Drug Administration Baseline Paw Volume->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement (hourly)->Calculate % Inhibition

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animals: Male Wistar rats (180-220 g).

  • Grouping:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: this compound (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, positive control, or this compound orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition of Edema
IVehicle-1.25 ± 0.080
IIIndomethacin100.45 ± 0.0564
IIIThis compound101.10 ± 0.0712
IVThis compound300.85 ± 0.0632
VThis compound1000.60 ± 0.0452
Chronic Inflammatory Models

This model assesses the effect of a compound on the proliferative phase of inflammation.

Protocol:

  • Animals: Male Wistar rats (180-220 g).

  • Grouping: Similar to the acute model.

  • Procedure:

    • Anesthetize the rats and implant sterile cotton pellets (50 mg) subcutaneously in the axilla region.

    • Administer the vehicle, positive control (e.g., Indomethacin, 5 mg/kg/day, p.o.), or this compound daily for 7 days.

    • On day 8, sacrifice the animals, dissect out the cotton pellets with granuloma tissue, and dry them at 60°C to a constant weight.

  • Data Analysis: Calculate the percentage inhibition of granuloma formation.

Data Presentation:

GroupTreatmentDose (mg/kg/day)Mean Dry Granuloma Weight (mg) ± SEM% Inhibition of Granuloma
IVehicle-150.2 ± 8.50
IIIndomethacin585.6 ± 6.243.0
IIIThis compound10135.8 ± 7.99.6
IVThis compound30110.4 ± 5.826.5
VThis compound10092.1 ± 7.138.7
Analgesic Activity Models

This model evaluates the peripheral analgesic effect of a compound.

Protocol:

  • Animals: Swiss albino mice (20-25 g).

  • Grouping:

    • Group I: Vehicle control.

    • Group II: Positive control (e.g., Aspirin, 100 mg/kg, p.o.).

    • Group III-V: this compound (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, positive control, or this compound orally.

    • After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

    • Immediately after the injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for 20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Number of Writhes ± SEM% Inhibition of Writhing
IVehicle-45.3 ± 3.10
IIAspirin10015.8 ± 2.565.1
IIIThis compound1038.2 ± 2.815.7
IVThis compound3025.6 ± 2.143.5
VThis compound10018.4 ± 1.959.4

Pharmacokinetic Studies

A preliminary pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Workflow:

PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Fasted Animals Fasted Animals IV & PO Dosing IV & PO Dosing Fasted Animals->IV & PO Dosing Blood Collection (Time Points) Blood Collection (Time Points) IV & PO Dosing->Blood Collection (Time Points) Plasma Separation Plasma Separation Blood Collection (Time Points)->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis PK Parameters PK Parameters LC-MS/MS Analysis->PK Parameters

Caption: Workflow for a preliminary pharmacokinetic study.

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation.

  • Dosing:

    • Intravenous (IV) bolus: 1 mg/kg.

    • Oral (PO) gavage: 10 mg/kg.

  • Blood Sampling: Collect blood samples at 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Parameters to Determine: Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (%F).

Data Presentation:

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.081.5
AUC (0-t) (ng*h/mL)32005800
t1/2 (h)2.53.1
Bioavailability (%)-45

Toxicology Assessment

An acute oral toxicity study should be conducted to determine the safety profile of this compound.

Protocol:

  • Animals: Female Wistar rats (180-200 g).

  • Procedure:

    • Administer a single oral dose of this compound at sequentially increasing dose levels (e.g., 50, 300, 2000 mg/kg) to different groups of animals.

    • Observe the animals for signs of toxicity and mortality for 14 days.

    • Record body weight changes and perform gross necropsy at the end of the study.

  • Endpoint: Determine the LD50 (lethal dose, 50%) or the no-observed-adverse-effect level (NOAEL).

Conclusion

This document provides a foundational set of in vivo experimental designs to characterize the anti-inflammatory and analgesic potential of this compound. The successful execution of these studies will provide critical data on the efficacy, potency, and safety of this compound, guiding its further development as a potential therapeutic agent. It is strongly recommended that as more information about the specific mechanism of action of this compound becomes available, these general protocols be adapted to include more targeted in vivo models and biomarker analyses.

References

Application Notes and Protocols for Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Comprehensive searches for a molecular probe named "Nibroxane" did not yield specific scientific literature detailing its use in research or drug development. A variant, "nibroxan," was identified in patent filings among lists of various chemical compounds, including antimicrobials[1][2]. However, no information regarding its mechanism of action as a molecular probe, its molecular target, or its application in studying signaling pathways is publicly available.

Therefore, the following application notes and protocols are provided as a generalized template for a hypothetical fluorescent molecular probe targeting the Androgen Receptor (AR) , a common target in cancer research. This template is designed to serve as a guide for researchers, scientists, and drug development professionals on how to structure and present data for a molecular probe.

Hypothetical Probe: AR-Fluor 750

Description: AR-Fluor 750 is a novel, high-affinity, near-infrared fluorescent probe designed to selectively bind to the ligand-binding domain of the Androgen Receptor. Its fluorescence is significantly enhanced upon binding to AR, allowing for real-time visualization and quantification of AR expression and activity in live cells and in vivo models.

Quantitative Data Summary

The following tables summarize the key characteristics of AR-Fluor 750.

Table 1: Photophysical Properties of AR-Fluor 750

PropertyValue
Excitation Maximum (λex)748 nm
Emission Maximum (λem)768 nm
Molar Extinction Coefficient150,000 M⁻¹cm⁻¹
Quantum Yield (unbound)0.05
Quantum Yield (bound to AR)0.45

Table 2: Binding Affinity and Specificity of AR-Fluor 750

ParameterCell LineValue
Binding Affinity (Kd) LNCaP1.5 nM
VCaP1.2 nM
IC50 (Competition Assay) LNCaP13 nM
Selectivity vs. ERα ->1000-fold
Selectivity vs. PR ->800-fold
Selectivity vs. GR ->500-fold

Data presented here is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Staining of Androgen Receptor in Live Cells

This protocol describes the use of AR-Fluor 750 for fluorescently labeling AR in cultured cells.

Materials:

  • AR-Fluor 750 (1 mM stock in DMSO)

  • AR-positive cell line (e.g., LNCaP, VCaP)[3]

  • AR-negative cell line (e.g., PC3) for control[3]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 for nuclear counterstaining

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells in a glass-bottom 35 mm dish or a 96-well plate suitable for imaging. Allow cells to adhere and grow to 60-70% confluency.

  • Probe Preparation: Prepare a working solution of AR-Fluor 750 by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 100 nM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the 100 nM AR-Fluor 750 working solution to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

  • Counterstaining (Optional): Add Hoechst 33342 to the medium at a final concentration of 1 µg/mL and incubate for an additional 10 minutes.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS.

  • Imaging: Add fresh culture medium to the cells and image immediately using a fluorescence microscope. For AR-Fluor 750, use a Cy7 or similar far-red filter set.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding specificity of AR-Fluor 750.

Materials:

  • AR-Fluor 750

  • Unlabeled AR antagonist (e.g., enzalutamide)

  • AR-positive cells

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Multi-well plate reader with fluorescence capabilities

Procedure:

  • Cell Preparation: Prepare a suspension of AR-positive cells at a density of 1 x 10⁶ cells/mL in assay buffer.

  • Competitor Dilution Series: Prepare a serial dilution of the unlabeled AR antagonist.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the cell suspension to each well.

    • Add 25 µL of the competitor dilution series to the respective wells.

    • Add 25 µL of 4X AR-Fluor 750 working solution (to achieve a final concentration equal to the Kd) to all wells.

  • Incubation: Incubate the plate for 2 hours at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

AR_Signaling_Pathway Androgen Androgen (e.g., DHT) AR_complex AR-Hsp90 Complex (Cytoplasm) Androgen->AR_complex Binds AR_active Active AR Dimer AR_complex->AR_active Conformational Change & Dimerization ARE Androgen Response Element (ARE) AR_active->ARE Binds DNA Transcription Gene Transcription ARE->Transcription Initiates Probe AR-Fluor 750 Probe->AR_active Binds & Fluoresces

Caption: Simplified Androgen Receptor signaling pathway.

Experimental Workflow

Experimental_Workflow start Start: Seed Cells prepare_probe Prepare AR-Fluor 750 Working Solution start->prepare_probe stain_cells Stain Cells with Probe (100 nM, 30 min) prepare_probe->stain_cells wash Wash Cells (3x with PBS) stain_cells->wash image Fluorescence Microscopy wash->image analyze Image Analysis & Quantification image->analyze end End: Report Results analyze->end

Caption: Workflow for in vitro cell staining with a fluorescent probe.

We advise verifying the chemical name and structure of "this compound" and searching for it in chemical databases such as PubChem or SciFinder for more specific information. If more details about the molecule can be provided, a more accurate and useful set of application notes can be generated.

References

Standard Operating Procedures for Handling and Storing Nibroxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of Nibroxane. It is intended for laboratory personnel working in research and drug development.

Introduction

This compound, also known as 5-bromo-5-nitro-1,3-dioxane, is an antimicrobial compound effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi, including yeasts.[1][2] Its mechanism of action involves the oxidation of essential protein thiols, leading to the inhibition of enzyme activity and consequently impeding microbial growth.[1] This document outlines the necessary procedures to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 5-bromo-5-nitro-1,3-dioxane[3][4][5]
Synonyms This compound, Bronidox, Bronidox L[1][3][5]
CAS Number 30007-47-7[1][2][3][5]
Molecular Formula C₄H₆BrNO₄[3][4][5]
Molecular Weight 212.00 g/mol [2]
Appearance Powder or crystals[2]
Melting Point 72°C[6]
Boiling Point 280.3 ± 40.0 °C (Predicted)[6]
Density 1.8903 (Rough Estimate)[6]
Water Solubility 6.093 g/L (25 °C)[6]
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLDMSO:PBS (pH 7.2) (1:4): 0.2 mg/mLEthanol: 25 mg/mL[1]

Health and Safety Information

Hazard Identification

Detailed toxicological properties of this compound have not been fully investigated. However, based on its chemical structure as a bromo-nitro organic compound, it should be handled with care. Similar compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory tract.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Handling
  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

Experimental Protocols

The following are general protocols for evaluating the antimicrobial activity of this compound. These should be adapted based on the specific requirements of the research.

Preparation of Stock Solutions
  • To prepare a stock solution, weigh the required amount of this compound powder in a sterile container.

  • Dissolve the powder in an appropriate solvent, such as DMSO or ethanol, to the desired concentration (e.g., 10 mg/mL).[1]

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

  • Store the stock solution at -20°C for long-term use.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Prepare a 96-well microtiter plate.

  • Add 100 µL of sterile microbial growth medium to each well.

  • In the first well of a row, add a specific volume of the this compound stock solution to achieve the desired starting concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the growth medium.

  • Add 10 µL of the microbial inoculum to each well, except for the negative control well (which should only contain the medium).

  • Include a positive control well containing the inoculum and medium without this compound.

  • Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Visualizations

Proposed Mechanism of Action of this compound

G Proposed Mechanism of Action of this compound This compound This compound (5-bromo-5-nitro-1,3-dioxane) ProteinThiol Essential Protein Thiols (-SH groups) This compound->ProteinThiol Oxidation OxidizedProtein Oxidized Protein (Disulfide Bonds) ProteinThiol->OxidizedProtein Enzyme Enzyme InactiveEnzyme Inactive Enzyme Enzyme->InactiveEnzyme Oxidation of Thiols Inhibition Inhibition of Microbial Growth InactiveEnzyme->Inhibition MicrobialGrowth Microbial Growth

Caption: Proposed mechanism of this compound's antimicrobial activity.

Experimental Workflow for MIC Assay

G Experimental Workflow for MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution SerialDilution Perform Serial Dilutions in 96-well plate Stock->SerialDilution Inoculum Prepare Microbial Inoculum Inoculate Inoculate wells with Microorganism Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate plate Inoculate->Incubate ReadResults Visually inspect for turbidity Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

Troubleshooting & Optimization

troubleshooting common issues in Nibroxane experiments

Author: BenchChem Technical Support Team. Date: November 2025

Nibroxane Experiments Technical Support Center

Welcome to the technical support hub for this compound. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase X (KX), a key enzyme in the KX signaling pathway. By blocking the ATP-binding pocket of KX, this compound prevents the phosphorylation of downstream effector proteins, leading to the inhibition of cell proliferation and induction of apoptosis in susceptible cell lines.

Q2: What is the recommended solvent for reconstituting and storing this compound?

A2: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. For long-term storage, aliquots of the DMSO stock solution should be kept at -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO in the media should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: Is this compound light-sensitive or temperature-sensitive?

A3: this compound exhibits moderate light sensitivity. It is recommended to store stock solutions in amber vials or tubes wrapped in foil. While stable at room temperature for short periods (less than 8 hours), it is best to keep it on ice when preparing dilutions for experiments.

Troubleshooting Guide: In Vitro Assays

Problem: High variability in IC50 values from cell viability assays (e.g., MTT, CellTiter-Glo).

Possible Causes & Solutions:

  • Inconsistent Seeding Density: Ensure cells are evenly suspended before plating and that the cell count is accurate. Use a consistent seeding density across all plates and experiments.

  • Edge Effects: Evaporation from wells on the plate's perimeter can concentrate media components and affect cell growth. Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media.

  • Drug Dilution Inaccuracy: Prepare serial dilutions fresh for each experiment. Ensure thorough mixing of the this compound stock solution before preparing dilutions.

  • Variable Incubation Times: Use a consistent incubation period (e.g., 48 or 72 hours) for all experiments. Small variations can significantly alter results.

Problem: No decrease in phosphorylated KX target protein (p-Effector Z) observed via Western Blot after this compound treatment.

Possible Causes & Solutions:

  • Suboptimal Drug Concentration/Incubation Time: The concentration may be too low or the treatment time too short to see a significant effect. Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 0.1x, 1x, 10x IC50) experiment to optimize treatment conditions.

  • Rapid Phosphatase Activity: After cell lysis, phosphatases can dephosphorylate your target protein. Ensure your lysis buffer contains fresh, potent phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).

  • Poor Antibody Quality: The primary antibody for the phosphorylated target may be non-specific or have low affinity. Validate your antibody using positive and negative controls (e.g., cells treated with a known activator of the pathway).

  • Incorrect Protein Transfer: Ensure proper transfer of proteins from the gel to the membrane. Check transfer buffer composition and transfer time/voltage. Use a loading control (e.g., ß-actin, GAPDH) to confirm consistent protein loading and transfer.

Troubleshooting Workflow: Western Blot

G start No p-Effector Z Inhibition Observed check_lysis Is Lysis Buffer Correct? (Fresh Phosphatase Inhibitors) start->check_lysis check_treatment Is Treatment Optimized? (Dose/Time) check_lysis->check_treatment Yes add_inhibitors Remake Buffer with Fresh Inhibitors check_lysis->add_inhibitors No check_antibody Is p-Effector Z Antibody Validated? check_treatment->check_antibody Yes run_dose_response Run Dose-Response & Time-Course Experiment check_treatment->run_dose_response No check_transfer Is Loading/Transfer OK? (Check Loading Control) check_antibody->check_transfer Yes validate_ab Validate Antibody with Controls check_antibody->validate_ab No optimize_transfer Optimize Transfer Protocol & Check Protein Concentration check_transfer->optimize_transfer No success Problem Resolved check_transfer->success Yes add_inhibitors->check_lysis Retry run_dose_response->check_treatment Retry validate_ab->check_antibody Retry optimize_transfer->check_transfer Retry

Caption: Troubleshooting flowchart for Western Blot analysis.

Data & Protocols

Table 1: this compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeSeeding Density (cells/well)Incubation Time (h)IC50 (nM)
MCF-7Breast Cancer5,0007285
A549Lung Cancer4,00072150
HCT116Colon Cancer4,0007265
U-87 MGGlioblastoma7,50072220
Table 2: this compound Solubility
SolventMax ConcentrationTemperature
DMSO> 100 mM25°C
Ethanol~5 mM25°C
PBS (pH 7.4)< 10 µM25°C
Experimental Protocol: IC50 Determination via MTT Assay
  • Cell Plating: Seed cells in a 96-well plate at the density specified in Table 1 and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture media, starting from a high concentration (e.g., 10 µM). Include a "vehicle only" control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared this compound dilutions to the corresponding wells.

  • Incubation: Incubate the plate for the specified time (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance values against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Interpreting Dose-Response Curves```dot

G

Caption: The this compound-targeted KX signaling pathway.

addressing off-target effects of Nibroxane in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Nibroxane in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive kinase inhibitor designed to selectively target and inhibit the serine/threonine kinase, Kinase X (fictional). Its primary on-target effect is the suppression of the Kinase X signaling pathway, which is implicated in cell proliferation and survival.

Q2: I'm observing a stronger phenotype than expected based on Kinase X inhibition alone. Could this be due to off-target effects?

A stronger-than-expected phenotype is a common indicator of off-target activity. This compound, while designed for Kinase X, may interact with other kinases or proteins, leading to unintended biological consequences.[1] To investigate this, it is crucial to perform dose-response experiments and compare the this compound concentration required to achieve the observed phenotype with its IC50 for Kinase X. Additionally, employing a structurally unrelated inhibitor of Kinase X can help determine if the phenotype is truly a result of on-target inhibition.

Q3: How can I experimentally distinguish between on-target and off-target effects of this compound?

Several experimental strategies can be employed to differentiate on-target from off-target effects:

  • Rescue Experiments: If the observed phenotype is due to on-target inhibition of Kinase X, it should be reversible by introducing a form of Kinase X that is resistant to this compound.

  • RNAi/CRISPR Sensitization: Depletion of Kinase X using siRNA or CRISPR should sensitize cells to lower doses of this compound if the drug is acting on-target.

  • Use of Structurally Unrelated Inhibitors: Comparing the effects of this compound with other known inhibitors of Kinase X that have different chemical scaffolds can help confirm that the observed phenotype is due to the inhibition of the intended target.

  • Kinase Profiling: A broad panel kinase screen can identify other kinases that are inhibited by this compound at relevant concentrations.[2]

Q4: What are the recommended control experiments when using this compound?

To ensure the validity of your experimental results, the following controls are recommended:

  • Vehicle Control: A control group treated with the same solvent used to dissolve this compound (e.g., DMSO) is essential to account for any effects of the vehicle itself.[3]

  • Inactive Enantiomer/Analog Control: If available, an inactive enantiomer or a structurally similar but biologically inactive analog of this compound should be used as a negative control.

  • Positive Control: A known activator or inhibitor of the Kinase X pathway can be used as a positive control to validate the assay.[4]

  • Dose-Response Analysis: Performing experiments across a range of this compound concentrations is crucial to establish a clear dose-response relationship for the observed effects.[5]

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays.

Inconsistent results in cell-based assays can arise from several factors unrelated to the specific activity of this compound.

  • Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.[6][7]

  • Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.[7]

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.

Problem 2: High background signal in fluorescence-based assays.

High background in fluorescence-based assays can be caused by compound interference or non-specific binding.

  • Autofluorescence: Test for this compound's intrinsic fluorescence at the excitation and emission wavelengths used in your assay.

  • Non-specific Binding: Include appropriate blocking agents in your assay buffer to minimize non-specific binding of antibodies or detection reagents.[8]

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against a panel of representative kinases to assess its selectivity.

Kinase TargetIC50 (nM)Fold Selectivity vs. Kinase X
Kinase X 10 1
Kinase A25025
Kinase B80080
Kinase C>10,000>1000
Kinase D15015
Kinase E>10,000>1000

Table 2: Comparison of On-Target vs. Off-Target Cellular Effects

This table illustrates the effective concentrations of this compound for its on-target activity (inhibition of Kinase X phosphorylation) versus a known off-target effect (inhibition of cell adhesion).

Cellular EndpointEC50 (nM)
Inhibition of Kinase X Substrate Phosphorylation15
Inhibition of Cell Proliferation20
Reduction in Cell Adhesion500
Induction of Apoptosis750

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol is for determining the IC50 of this compound against Kinase X and other kinases.

  • Prepare a reaction buffer containing ATP and a specific peptide substrate for the kinase of interest.

  • Add a fixed concentration of the recombinant kinase to the reaction buffer.

  • Serially dilute this compound to a range of concentrations and add to the kinase reaction.

  • Initiate the kinase reaction by adding the ATP/substrate mix.

  • Incubate for a specified time at the optimal temperature for the kinase.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).[4]

  • Plot the percentage of kinase activity against the this compound concentration and fit the data to a dose-response curve to determine the IC50.

Protocol 2: Western Blot for Phospho-Protein Analysis

This protocol is for assessing the on-target effect of this compound by measuring the phosphorylation of a known Kinase X substrate in cells.

  • Culture cells to the desired confluency and treat with a range of this compound concentrations for a specified time.

  • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk).

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the Kinase X substrate.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the phospho-protein signal to a loading control (e.g., total protein or a housekeeping gene).

Visualizations

cluster_pathway Hypothetical Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase X (On-Target) Receptor->KinaseX KinaseD Kinase D (Off-Target) Receptor->KinaseD SubstrateX Substrate X KinaseX->SubstrateX Proliferation Cell Proliferation SubstrateX->Proliferation SubstrateD Substrate D KinaseD->SubstrateD Adhesion Cell Adhesion SubstrateD->Adhesion This compound This compound This compound->KinaseX Inhibits (On-Target) This compound->KinaseD Inhibits (Off-Target)

Caption: Hypothetical signaling pathway of this compound's on- and off-target effects.

cluster_workflow Experimental Workflow for Deconvoluting Effects Start Observe Unexpected Phenotype DoseResponse Perform Dose-Response Curve Start->DoseResponse CompareIC50 Compare Phenotype EC50 to Kinase X IC50 DoseResponse->CompareIC50 Divergence Significant Divergence? CompareIC50->Divergence OffTarget Investigate Off-Target Effects Divergence->OffTarget Yes OnTarget Phenotype Likely On-Target Divergence->OnTarget No KinaseScreen Kinase Selectivity Screen OffTarget->KinaseScreen RescueExp Rescue with this compound-Resistant Kinase X OffTarget->RescueExp StructurallyUnrelated Test Structurally Unrelated Kinase X Inhibitor OffTarget->StructurallyUnrelated Conclusion Conclude On/Off-Target Contribution KinaseScreen->Conclusion RescueExp->Conclusion StructurallyUnrelated->Conclusion

Caption: Workflow for deconvoluting on-target vs. off-target effects of this compound.

cluster_troubleshooting Troubleshooting Logic for Unexpected Results Start Unexpected Experimental Outcome CheckControls Review Experimental Controls (Vehicle, Positive, etc.) Start->CheckControls ControlsOK Controls Behaving as Expected? CheckControls->ControlsOK FixControls Address Control Issues ControlsOK->FixControls No CheckAssay Evaluate Assay Performance (Z', S/N) ControlsOK->CheckAssay Yes AssayOK Assay Performance Acceptable? CheckAssay->AssayOK OptimizeAssay Optimize Assay Conditions AssayOK->OptimizeAssay No ConsiderOffTarget Consider Off-Target Effects of this compound AssayOK->ConsiderOffTarget Yes

Caption: Logic diagram for troubleshooting unexpected experimental outcomes with this compound.

References

Technical Support Center: Refining Purification Techniques for Nibroxane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of Nibroxane (6-bromo-2-methyl-3-(2-pyridylmethyl)imidazo[1,2-a]pyridine).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during this compound synthesis?

A1: Impurities in this compound synthesis can originate from starting materials, byproducts, or degradation products. Common impurities may include unreacted 6-bromoimidazo[1,2-a]pyridine, starting materials for the introduction of the methyl and pyridylmethyl groups, and potential isomers formed during the substitution reactions.

Q2: Which purification techniques are most effective for this compound?

A2: A multi-step purification approach is often necessary to achieve high purity this compound. This typically involves a combination of aqueous extraction, column chromatography, and recrystallization. The choice of technique depends on the nature and quantity of the impurities present.

Q3: What is a suitable solvent system for the recrystallization of this compound?

A3: Based on the purification of the related core structure, 6-bromoimidazo[1,2-a]pyridine, a mixed solvent system of ethyl acetate and n-hexane is a good starting point for recrystallization.[1] The optimal ratio should be determined experimentally to maximize yield and purity. Other solvent systems, such as ethanol or acetonitrile, may also be effective for related imidazo[1,2-a]pyridine derivatives.

Q4: How can I effectively remove polar impurities from my crude this compound product?

A4: Polar impurities can often be removed by washing the crude product with water or a saturated aqueous solution of sodium bicarbonate during the workup.[1] If further purification is needed, column chromatography with a polar stationary phase like silica gel is highly effective.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring reaction progress and assessing the purity of column chromatography fractions. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of any impurities.

Troubleshooting Guides

Low Yield After Column Chromatography
Symptom Possible Cause Suggested Solution
Low recovery of this compound from the column Product is too strongly adsorbed to the silica gel. Decrease the polarity of the elution solvent. Consider using a less polar solvent system or adding a small percentage of a more polar solvent like methanol to your eluent.
Product is partially soluble in the elution solvent. Ensure the chosen eluent provides good solubility for this compound. Pre-test solubility of a small sample.
Improper packing of the chromatography column. Ensure the column is packed uniformly to avoid channeling. A poorly packed column can lead to inefficient separation and product loss.
Product co-elutes with impurities Inappropriate solvent system for separation. Perform small-scale TLC experiments with various solvent systems to find the optimal eluent for separating this compound from its impurities. A gradient elution may be necessary.
Oily Product Instead of Crystalline Solid After Recrystallization
Symptom Possible Cause Suggested Solution
Product oils out upon cooling The solution is supersaturated, and crystallization is not initiated. Try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization. Seeding the solution with a small crystal of pure this compound can also be effective.
The cooling process is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.
Presence of impurities that inhibit crystallization. The crude product may require further purification by column chromatography to remove impurities that interfere with crystal lattice formation.
Product remains dissolved even at low temperatures Too much solvent was used for recrystallization. Evaporate some of the solvent under reduced pressure to increase the concentration of this compound and induce crystallization upon cooling.
Persistent Impurities in the Final Product
Symptom Possible Cause Suggested Solution
A specific impurity is consistently observed in the final product by HPLC/TLC. The impurity has similar polarity to this compound. Optimize the column chromatography conditions. Consider using a different stationary phase (e.g., alumina) or a different solvent system. A very slow gradient elution may be required.
The impurity co-crystallizes with this compound. A second recrystallization from a different solvent system may be necessary. Alternatively, the impurity may need to be removed by a different technique, such as an acid-base extraction if the impurity has a different pKa.

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical Batch of Crude this compound

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Key AdvantagesKey Disadvantages
Single Recrystallization (Ethyl Acetate/Hexane) 85%95%75%Simple, fast, good for removing less soluble impurities.May not remove impurities with similar solubility.
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane Gradient) 85%98%60%Excellent for separating compounds with different polarities.More time-consuming, potential for product loss on the column.
Combined Chromatography and Recrystallization 85%>99%50%Achieves the highest purity.Lower overall yield due to multiple steps.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Column Chromatography
  • Preparation of the Column:

    • A glass chromatography column is packed with silica gel as a slurry in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • The column is allowed to settle, and the top of the silica bed is flattened.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of dichloromethane or the initial eluent.

    • This concentrated solution is carefully loaded onto the top of the silica gel bed.

  • Elution:

    • The column is eluted with a gradient of increasing polarity (e.g., from 9:1 Hexane:Ethyl Acetate to 1:1 Hexane:Ethyl Acetate).

    • Fractions are collected in separate test tubes.

  • Fraction Analysis:

    • The collected fractions are analyzed by TLC to identify those containing the pure this compound.

    • Fractions containing the pure product are combined.

  • Solvent Removal:

    • The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization of this compound
  • Dissolution:

    • The partially purified this compound is placed in an Erlenmeyer flask.

    • A minimal amount of hot ethyl acetate is added to dissolve the solid completely.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, the hot solution is quickly filtered through a fluted filter paper into a clean, pre-warmed flask.

  • Inducing Crystallization:

    • n-Hexane is slowly added to the hot ethyl acetate solution until the solution becomes slightly cloudy.

    • A few drops of hot ethyl acetate are added to redissolve the precipitate, resulting in a saturated solution.

  • Cooling:

    • The flask is allowed to cool slowly to room temperature.

    • Once at room temperature, the flask is placed in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • The crystals are collected by vacuum filtration using a Büchner funnel.

    • The collected crystals are washed with a small amount of cold hexane.

  • Drying:

    • The purified this compound crystals are dried in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow crude_product Crude this compound (from synthesis) dissolve Dissolve in Dichloromethane crude_product->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Hexane/ Ethyl Acetate Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure rotovap Solvent Removal (Rotary Evaporator) combine_pure->rotovap recrystallize Recrystallize from Ethyl Acetate/Hexane rotovap->recrystallize filter_dry Filter and Dry recrystallize->filter_dry pure_this compound Pure this compound filter_dry->pure_this compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_purification start Low Purity after Initial Purification check_tlc Analyze impurities by TLC/HPLC start->check_tlc polar_impurities Are impurities more polar? check_tlc->polar_impurities Yes nonpolar_impurities Are impurities less polar? check_tlc->nonpolar_impurities No similar_polarity Impurities have similar polarity? check_tlc->similar_polarity Maybe action_polar Increase eluent polarity in chromatography or perform aqueous wash. polar_impurities->action_polar Yes action_nonpolar Decrease eluent polarity in chromatography. nonpolar_impurities->action_nonpolar Yes action_similar Optimize chromatography gradient, change stationary phase, or attempt recrystallization with a different solvent system. similar_polarity->action_similar Yes

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Managing Nibroxane-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Nibroxane" is a hypothetical compound. The following guidance is based on established principles and strategies for mitigating the cytotoxic effects of chemical compounds in a research and drug development setting.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound-induced cytotoxicity during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of drug-induced cytotoxicity?

A1: Drug-induced cytotoxicity can occur through various mechanisms, often dependent on the chemical properties of the compound and the cell type. Common mechanisms include:

  • Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.

  • Necrosis: Uncontrolled cell death resulting from acute cellular injury, leading to inflammation.

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, causing damage to lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Disruption of mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.

  • DNA Damage: Direct or indirect damage to cellular DNA, which can trigger cell cycle arrest and apoptosis.

  • Membrane Damage: Disruption of the cell membrane's integrity, leading to the leakage of cellular contents.[1]

Q2: What are the primary strategies to minimize the off-target cytotoxicity of a compound like this compound?

A2: The primary strategies aim to increase the therapeutic index by maximizing the effect on target cells while minimizing harm to non-target cells. These include:

  • Targeted Drug Delivery: Utilizing systems like nanoparticle-based carriers to deliver the drug specifically to the target site.[2][3]

  • Co-administration of Cytoprotective Agents: Using agents that protect normal cells from the toxic effects of the drug without compromising its efficacy.[4][5][6]

  • Structural Modification of the Compound: Altering the chemical structure of the drug to reduce its toxicity while maintaining its therapeutic activity. This can include strategies like PEGylation to shield the drug and reduce nonspecific uptake.[7]

  • Optimization of Dosing and Treatment Schedule: Adjusting the dose and frequency of administration to a level that is effective against the target but tolerated by the host.

Q3: How can nanoparticle-based drug delivery systems reduce this compound's cytotoxicity?

A3: Nanoparticle-based drug delivery systems can significantly reduce the cytotoxicity of encapsulated drugs through several mechanisms:[2][8][9]

  • Targeted Delivery: Nanoparticles can be engineered to specifically target cancer cells or other diseased tissues, thereby reducing the exposure of healthy cells to the drug.[8][10]

  • Controlled Release: These systems can be designed to release the drug only under specific conditions (e.g., the low pH environment of a tumor), further minimizing off-target effects.[11]

  • Reduced Systemic Exposure: By encapsulating the drug, nanoparticles can prevent its interaction with healthy tissues during circulation, leading to lower systemic toxicity.[3]

  • Improved Pharmacokinetics: Nanoparticles can alter the drug's distribution and metabolism, leading to a more favorable safety profile.[3]

Troubleshooting Guides

Problem: High variability in cytotoxicity assay results between replicate wells.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution. Determine the optimal cell count for the assay by performing a cell titration experiment.[12]

  • Possible Cause: Bubbles in the wells.

    • Solution: Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can be removed with a sterile pipette tip.

  • Possible Cause: Edge effects due to evaporation.

    • Solution: To mitigate evaporation, avoid using the outer wells of the microplate. Fill the peripheral wells with sterile media or PBS. Ensure the incubator has adequate humidity.[1]

Problem: The positive control for cytotoxicity is not showing the expected effect.

  • Possible Cause: The positive control agent has degraded.

    • Solution: Prepare fresh positive control solutions for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.

  • Possible Cause: The cell line has developed resistance to the positive control.

    • Solution: Use a different, validated positive control agent. If possible, use a fresh, low-passage stock of the cell line.

  • Possible Cause: Incorrect concentration of the positive control was used.

    • Solution: Double-check the calculations and dilutions for the positive control.

Problem: High background signal in the cytotoxicity assay.

  • Possible Cause: Contamination of the cell culture.

    • Solution: Regularly check cell cultures for signs of microbial contamination. Use aseptic techniques and consider testing for mycoplasma. If contamination is suspected, discard the culture and start with a fresh stock.

  • Possible Cause: Components in the culture medium are interfering with the assay.

    • Solution: Test the medium alone for any background signal. Some media components, like phenol red, can interfere with certain fluorescence-based assays.[1]

  • Possible Cause: The test compound itself interferes with the assay reagents.

    • Solution: Run a control with the compound in cell-free media to see if it directly reacts with the assay's detection reagent.

Data Presentation

Table 1: Effect of Cytoprotective Agents on Doxorubicin- and Irinotecan-Induced Cytotoxicity in H9c2 Myoblasts

Treatment Group% Reduction in Cell Death
Doxorubicin (100 µM)
+ Diltiazem (50 µM)58.7 ± 10.2[13]
+ Dexrazoxane (100 µM)52.2 ± 11.7[13]
+ Losartan (100 µM)44.7 ± 5.4[13]
Irinotecan (200 µM)
+ Dexrazoxane (100 µM)27.7 ± 6.9[13]
+ Losartan (100 µM)25.6 ± 5.1[13]
+ Diltiazem (100 µM)19.1 ± 2.3[13]

Table 2: Comparison of IC50 Values for Cytotoxic Agents in H9c2 Myoblasts

CompoundIC50 (µM)
Doxorubicin20.94 ± 6.05[13]
Irinotecan30.69 ± 6.20[13]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14]

Materials:

  • 96-well cell culture plate

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, positive control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[1]

Materials:

  • 96-well cell culture plate

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for no cells (medium only), vehicle-treated cells (spontaneous LDH release), and cells treated with lysis buffer (maximum LDH release).[1]

  • Sample Collection: After the treatment period, centrifuge the plate (if using suspension cells) and collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous release from the sample release and dividing by the maximum release.

Visualizations

Hypothetical Signaling Pathway of this compound-Induced Apoptosis This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress This compound->Mitochondria ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome C Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

Workflow for Screening Cytoprotective Agents cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation A 1. Co-treat cells with this compound and potential cytoprotective agents B 2. Assess cell viability (e.g., MTT assay) A->B C 3. Identify agents that increase viability in the presence of this compound B->C D 4. Investigate the mechanism of protection (e.g., ROS scavenging, anti-apoptotic effects) C->D E 5. Confirm that the agent does not interfere with this compound's efficacy on target cells D->E F 6. Test lead agents in an animal model of this compound toxicity E->F G 7. Evaluate toxicity markers (e.g., body weight, organ damage) F->G

Caption: Screening workflow for cytoprotective agents.

Troubleshooting High Cytotoxicity in Experiments A Unexpectedly high cytotoxicity observed B Are controls behaving as expected? A->B C Check positive and negative controls. Prepare fresh reagents. B->C No D Is there evidence of culture contamination? B->D Yes E Perform microbial testing. Use fresh cell stocks. D->E Yes F Could the compound concentration be wrong? D->F No G Verify calculations, dilutions, and stock concentration. F->G Yes H Is the cell line overly sensitive? F->H No I Review literature for expected sensitivity. Consider using a different cell line.

References

Technical Support Center: Overcoming Resistance to [Your Compound] in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

A1: This phenomenon is likely due to the development of drug resistance. Resistance can be pre-existing in a small subpopulation of cells (intrinsic resistance) or can develop over time with continuous exposure to the drug (acquired resistance).[1] The primary molecular reasons can include:

  • Bypass Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of the primary target.[2][3]

  • Increased Drug Efflux: Overexpression of transporter proteins (e.g., P-glycoprotein) that pump the compound out of the cell.[4][5]

  • Changes in Downstream Pathways: Alterations in apoptotic or cell cycle pathways that render the cells less sensitive to the effects of target inhibition.[4]

Q3: What are the first steps I should take to troubleshoot resistance?

A3:

  • Confirm Resistance: Perform a dose-response assay to determine the IC50 value in the suspected resistant line and compare it to the parental line.

  • Check for Contamination: Ensure your cell line is not contaminated with other cell types or mycoplasma, which can affect drug response.

  • Aliquot and Store Cells: If resistance is confirmed, cryopreserve both the resistant and parental cell lines for future comparative studies.

  • Review Experimental Protocol: Double-check all experimental parameters, including compound concentration, incubation time, and cell seeding density, to rule out experimental error.[6]

Troubleshooting Guides

Issue 1: Gradual Loss of [Your Compound] Efficacy Over Time
Possible Cause Recommended Action
Development of Acquired Resistance 1. Perform a dose-response assay to quantify the shift in IC50. 2. Analyze the expression and mutation status of the target protein. 3. Investigate the activation of known bypass signaling pathways via Western blot or phospho-proteomics.
Cell Line Heterogeneity 1. Isolate single-cell clones from the resistant population to study the heterogeneity of resistance mechanisms. 2. Consider if the initial cell line was polyclonal, which may harbor pre-existing resistant cells.
Inconsistent Compound Potency 1. Verify the stability and activity of your stock solution of [Your Compound]. 2. Prepare fresh dilutions for each experiment.
Issue 2: Complete Lack of Response to [Your Compound] in a New Batch of Cells
Possible Cause Recommended Action
Intrinsic Resistance 1. The cell line may have pre-existing mutations or pathway activations that confer resistance.[1] 2. Screen a panel of different cell lines to find a sensitive model.
Incorrect Cell Line 1. Perform cell line authentication (e.g., Short Tandem Repeat profiling) to confirm the identity of your cells.
Experimental Error 1. Review the protocol for cell seeding, drug preparation, and assay readout.[6][7] 2. Ensure the correct concentration of [Your Compound] was used.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8] Include wells for a 'time zero' measurement.

  • Time Zero Plate: Just before adding the drug, measure the cell viability in one plate to establish the cell number at the start of the treatment (t=0).[6]

  • Incubation: Incubate the cells for a period that allows for at least one to two cell divisions in the control wells (typically 48-72 hours).[7]

  • Viability Assessment: At the end of the incubation period, measure cell viability using a suitable assay (e.g., CellTiter-Glo®, resazurin, or crystal violet).

  • Data Analysis: Normalize the viability data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Generation of a [Your Compound]-Resistant Cell Line

This protocol outlines a common method for generating a drug-resistant cell line in vitro.[9]

Methodology:

  • Recovery and Expansion: Allow the cells to adapt and resume normal growth at each new concentration. This process can take several weeks to months.[9]

  • Confirmation of Resistance: Periodically determine the IC50 of the treated cell population and compare it to the parental line. A significant fold-change indicates the development of resistance.[10]

Data Presentation

Table 1: Example IC50 Values for Parental and Resistant Cell Lines

Cell Line[Your Compound] IC50 (nM)Fold Resistance
Parental Line (Sensitive)501x
Resistant Line250050x

Visualizations

Signaling Pathways and Experimental Workflows

References

Technical Support Center: Optimizing Nibroxane Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound named "Nibroxane" is not available in the public domain. The following technical support guide is a generalized framework designed for researchers and drug development professionals. This guide provides templates and best practices for optimizing the incubation time of a novel research compound, referred to herein as "this compound." All data and pathways are illustrative.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound treatment?

A1: As a starting point, we recommend a concentration range of 1-10 µM based on typical in vitro studies of small molecules. However, the optimal concentration is highly dependent on the cell type and the specific biological question. A dose-response experiment is crucial to determine the EC50 (half-maximal effective concentration) for your specific experimental system.

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time for this compound will vary depending on the target pathway and the desired cellular outcome. For acute signaling events, a short incubation of 30 minutes to 6 hours may be sufficient. For endpoints that require transcriptional or translational changes, such as apoptosis or cell cycle arrest, a longer incubation of 24 to 72 hours is typically required. We strongly recommend performing a time-course experiment to determine the ideal incubation period for your endpoint of interest.[1]

Q3: Should I change the media during a long-term this compound incubation?

A3: For incubation times exceeding 24 hours, it is good practice to perform a media change to replenish nutrients and remove waste products, which can affect cell health and experimental outcomes.[2] If the compound is stable, you can replace the media with fresh media containing the same concentration of this compound. The stability of the compound in culture media should be determined empirically.

Q4: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A4: Several factors could contribute to excessive cytotoxicity. First, ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells (typically <0.1%).[1] Second, your cell line may be particularly sensitive to the mechanism of action of this compound. Consider reducing the concentration range and incubation time. Finally, assess the confluency of your cells at the time of treatment; sub-confluent or overly confluent cultures can be more susceptible to stress.

Troubleshooting Guides

Issue 1: High Variability Between Replicates
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
Edge Effects Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Inconsistent Drug Concentration Prepare a master stock of this compound and dilute it fresh for each experiment. Vortex thoroughly before adding to the cells.
Pipetting Errors Use calibrated pipettes and ensure proper pipetting technique. When treating a multi-well plate, change tips between different concentrations.[3]
Issue 2: No Observable Effect of this compound Treatment
Potential Cause Troubleshooting Step
Sub-optimal Concentration or Incubation Time Perform a dose-response and time-course experiment to identify the optimal experimental window.[1]
Compound Instability Check the stability of this compound in your culture media at 37°C over the course of your experiment. Consider adding the compound fresh with media changes for long-term incubations.[1]
Cell Line Resistance The target of this compound may not be present or may be mutated in your chosen cell line. Verify target expression using techniques like Western blot or qPCR.
Incorrect Assay Endpoint The chosen assay may not be sensitive enough to detect the effects of this compound. Consider alternative or multiple assays to measure different cellular outcomes.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine EC50
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. Also, prepare a vehicle control (media with the same concentration of solvent as the highest this compound concentration).

  • Treatment: Remove the old media from the cells and add the this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired time (e.g., 48 hours).

  • Assay: Perform a cell viability assay (e.g., MTS or CellTiter-Glo®).

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Time-Course Experiment
  • Cell Seeding: Plate cells in multiple plates at the same density.

  • Treatment: Treat the cells with a fixed concentration of this compound (e.g., the EC50 determined from Protocol 1) and a vehicle control.

  • Incubation and Analysis: At various time points (e.g., 6, 12, 24, 48, and 72 hours), terminate the experiment on one plate and perform the desired assay (e.g., Western blot for a signaling protein, or a caspase assay for apoptosis).

  • Data Analysis: Plot the measured response against time to determine the optimal incubation period for the desired effect.

Quantitative Data Summary

Table 1: Illustrative EC50 Values of this compound in Different Cell Lines after a 48-hour Incubation

Cell LineEC50 (µM)95% Confidence Interval
MCF-7 5.24.8 - 5.6
A549 12.811.9 - 13.7
HCT116 8.17.5 - 8.7

Table 2: Illustrative Time-Dependence of Caspase-3 Activation by 10 µM this compound in MCF-7 Cells

Incubation Time (hours)Fold Change in Caspase-3 Activity (vs. Vehicle)
6 1.2
12 2.5
24 4.8
48 3.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in Multi-well Plate prep_cells->seed_plate treat_cells Add this compound to Cells seed_plate->treat_cells prep_drug Prepare this compound Serial Dilutions prep_drug->treat_cells incubate Incubate for Defined Time treat_cells->incubate perform_assay Perform Viability or Functional Assay incubate->perform_assay data_analysis Analyze Data & Determine Endpoint perform_assay->data_analysis

Caption: Workflow for optimizing this compound incubation time.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cascade cluster_nucleus Nucleus This compound This compound Receptor Target Receptor This compound->Receptor Inhibition Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (e.g., Apoptosis) TranscriptionFactor->GeneExpression Activation

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Enhancing the Bioavailability of Nibroxane for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of Nibroxane for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low oral bioavailability of this compound in our initial in vivo studies. What are the likely causes?

A1: Low oral bioavailability for a compound like this compound is often attributed to poor aqueous solubility and/or a significant first-pass metabolism. If this compound is a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), its absorption is rate-limited by its dissolution in the gastrointestinal fluids. Other contributing factors could include instability in the gastrointestinal tract or efflux by transporters like P-glycoprotein.

Q2: Which formulation strategies are most effective for enhancing the bioavailability of a poorly soluble compound like this compound?

A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[1][2][3][4][5][6] The choice of strategy depends on the specific physicochemical properties of this compound. Common and effective approaches include:

  • Particle Size Reduction: Micronization and nanosuspension increase the surface area of the drug, leading to a higher dissolution rate.[1][7]

  • Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can significantly improve its solubility and dissolution.[2]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[8]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[2]

Q3: How do we select the appropriate excipients for a this compound formulation?

A3: Excipient selection is critical for the success of your formulation. For solid dispersions, polymers like PVP, HPMC, or Soluplus® are commonly used. For lipid-based systems, oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-surfactants (e.g., Transcutol®) are key components.[8] It is essential to conduct compatibility studies to ensure that the chosen excipients do not degrade this compound. Solubility studies of this compound in various excipients are also necessary to select the most appropriate ones for your desired formulation strategy.

Q4: What are the critical quality attributes (CQAs) to monitor for a bioavailability-enhanced this compound formulation?

A4: The CQAs will depend on the chosen formulation approach. However, some general CQAs include:

  • Particle size and distribution: For micronized or nanosized formulations.

  • Drug content and uniformity.

  • In vitro dissolution profile: This should be assessed in biorelevant media.

  • Physical and chemical stability of the formulation.

  • For solid dispersions, the degree of amorphicity.

  • For lipid-based systems, globule size and emulsification time.

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound Nanosuspension
Symptom Possible Cause Troubleshooting Step
Inconsistent dissolution profiles between batches. Inadequate control over the nanosizing process (e.g., milling time, pressure).Optimize the homogenization or milling parameters. Implement in-process controls for particle size.
Drug particles agglomerate upon storage. Insufficient amount or inappropriate type of stabilizer.Screen different types of stabilizers (e.g., steric, electrostatic). Optimize the concentration of the stabilizer.
Low drug loading in the nanosuspension. Poor wettability of the initial this compound powder.Consider adding a small amount of a wetting agent during the initial dispersion step.
Issue 2: Phase Separation or Drug Precipitation in Lipid-Based Formulations (SEDDS)
Symptom Possible Cause Troubleshooting Step
Formulation appears cloudy or shows signs of phase separation before dilution. Poor miscibility of the components (oil, surfactant, co-surfactant).Re-evaluate the ratio of the components. Construct a ternary phase diagram to identify the optimal self-emulsifying region.
Drug precipitates upon aqueous dispersion. The drug is not fully solubilized in the lipid carrier system.Increase the proportion of surfactant or co-surfactant. Screen different oils and surfactants to find a system with higher solubilization capacity for this compound.
Inconsistent in vivo performance despite good in vitro emulsification. The formulation may be susceptible to digestion effects in the GI tract, leading to drug precipitation.Incorporate polymers or other excipients that can maintain drug supersaturation in vivo. Evaluate the formulation's performance in in vitro lipolysis models.

Data Presentation: Hypothetical Bioavailability Enhancement of this compound

The following table summarizes hypothetical pharmacokinetic data from a preclinical in vivo study in rats, comparing different this compound formulations to a simple aqueous suspension.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension 10150 ± 352.0600 ± 120100
Micronized Suspension 10320 ± 601.51500 ± 250250
Nanosuspension 10750 ± 1501.04200 ± 700700
Solid Dispersion (1:5 Drug:Polymer) 10980 ± 2000.756500 ± 9501083
SEDDS 101200 ± 2500.58100 ± 11001350

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
  • Preparation of the Suspension:

    • Disperse 1% (w/v) this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

    • Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.

  • Milling Process:

    • Transfer the suspension to the milling chamber containing zirconium oxide beads (0.5 mm diameter).

    • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours).

    • Monitor the particle size at regular intervals using a particle size analyzer until the desired size is achieved (typically < 200 nm).

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling beads by filtration.

    • The nanosuspension can be used directly for in vivo studies or can be lyophilized for long-term storage.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization:

    • House male Sprague-Dawley rats (200-250 g) in a controlled environment for at least one week before the study.

    • Fast the animals overnight before dosing, with free access to water.

  • Dosing:

    • Administer the different this compound formulations orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis formulation_prep Prepare this compound Formulations (Suspension, Nanosuspension, Solid Dispersion, SEDDS) in_vitro_char In Vitro Characterization (Particle Size, Dissolution) formulation_prep->in_vitro_char animal_dosing Oral Administration to Rats in_vitro_char->animal_dosing Select formulations for in vivo study blood_sampling Serial Blood Sampling animal_dosing->blood_sampling plasma_analysis LC-MS/MS Bioanalysis blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) plasma_analysis->pk_analysis bioavailability_calc Calculate Relative Bioavailability pk_analysis->bioavailability_calc

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds and activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Activates TF Transcription Factor Kinase_B->TF Phosphorylates Gene_Expression Gene Expression TF->Gene_Expression Promotes Cellular_Response Cellular Response (e.g., Anti-inflammatory effect) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway modulated by this compound.

References

Validation & Comparative

Validating the Biological Target of a Novel Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological target of a novel small molecule inhibitor, exemplified here by the hypothetical compound "Nibroxane." In the absence of specific public data on this compound, we will use a representative case study where this compound is a putative inhibitor of MEK1, a key kinase in the MAPK/ERK signaling pathway. This guide will compare this compound's hypothetical performance with a well-established MEK1 inhibitor, Trametinib, and outline the necessary experimental data and protocols for robust target validation.

Comparative Performance of MEK1 Inhibitors

To validate that a novel compound directly and selectively inhibits its intended target, a series of quantitative assays are essential. Below are tables summarizing hypothetical data comparing this compound to the known MEK1 inhibitor, Trametinib.

Table 1: In Vitro Kinase Inhibition Profile

This table presents the half-maximal inhibitory concentration (IC50) of this compound and Trametinib against the target kinase (MEK1) and a panel of other related kinases to assess selectivity. Lower IC50 values indicate higher potency.

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)ERK2 IC50 (nM)p38α IC50 (nM)JNK1 IC50 (nM)
This compound 1525> 10,000> 10,000> 10,000
Trametinib 0.91.8> 10,000> 10,000> 10,000

Table 2: Cellular Potency in a Cancer Cell Line (A375)

This table shows the concentration of each compound required to inhibit the phosphorylation of ERK (a downstream target of MEK1) by 50% (EC50) and the concentration required to inhibit cell proliferation by 50% (GI50) in a human melanoma cell line with a BRAF V600E mutation, which leads to constitutive activation of the MAPK pathway.

Compoundp-ERK Inhibition EC50 (nM)Cell Proliferation GI50 (nM)
This compound 50150
Trametinib 520

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the potency (IC50) of this compound against purified MEK1 kinase and assess its selectivity against other kinases.

Methodology:

  • A solution of the kinase and a fluorescently labeled ATP tracer are mixed.

  • A europium-labeled anti-tag antibody that binds to the kinase is added.

  • The test compound (this compound or Trametinib) is added at varying concentrations.

  • The mixture is incubated to allow for binding to reach equilibrium.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. When the tracer is displaced from the kinase by the inhibitor, the FRET signal decreases.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-ERK (p-ERK) Western Blot

Objective: To measure the inhibition of MEK1 activity in a cellular context by quantifying the phosphorylation of its direct downstream substrate, ERK.

Methodology:

  • A375 cells are seeded in 6-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of this compound or Trametinib for 2 hours.

  • Cells are lysed, and total protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK) overnight.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • The band intensities are quantified, and the ratio of p-ERK to t-ERK is calculated. The EC50 is determined by plotting the percentage of p-ERK inhibition against the inhibitor concentration.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To assess the effect of MEK1 inhibition on the proliferation of cancer cells.

Methodology:

  • A375 cells are seeded in 96-well plates.

  • After 24 hours, cells are treated with a serial dilution of this compound or Trametinib.

  • Cells are incubated for 72 hours.

  • The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Luminescence is measured using a plate reader.

  • The GI50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1 MEK1 RAF->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates This compound This compound This compound->MEK1 Inhibits Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates

Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cellular Validation cluster_in_vivo In Vivo Validation biochemical_assay Biochemical Assay (e.g., Kinase Assay) selectivity_panel Kinase Selectivity Panel biochemical_assay->selectivity_panel target_engagement Target Engagement Assay (e.g., CETSA) selectivity_panel->target_engagement downstream_signaling Downstream Signaling Assay (e.g., p-ERK Western Blot) target_engagement->downstream_signaling phenotypic_assay Phenotypic Assay (e.g., Cell Proliferation) downstream_signaling->phenotypic_assay pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) phenotypic_assay->pk_pd efficacy_study Xenograft Efficacy Study pk_pd->efficacy_study

Caption: A typical experimental workflow for validating a biological target of a small molecule.

Logical Comparison of Target Validation Approaches

Logical_Comparison cluster_approaches Comparative Approaches TargetValidation Goal: Validate MEK1 as the Target of this compound Nibroxane_studies This compound (Test Compound) - In vitro potency (IC50) - Cellular potency (EC50) - Phenotypic effect (GI50) TargetValidation->Nibroxane_studies Trametinib_studies Trametinib (Reference Compound) - Known MEK1 inhibitor - Compare potency and phenotype TargetValidation->Trametinib_studies Genetic_validation Genetic Approaches - MEK1 Knockout/Knockdown - Compare phenotype to this compound effect TargetValidation->Genetic_validation

Caption: Logical relationship between using a test compound, a reference compound, and genetic methods for target validation.

A Comparative Analysis of Nibroxane and Other Wnt/β-Catenin Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hypothetical compound Nibroxane with established inhibitors of the Wnt/β-catenin signaling pathway. The data presented is based on a hypothetical profile for this compound and published experimental results for known compounds.

Introduction to the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is implicated in the development and progression of numerous cancers, particularly colorectal cancer.[1] A key event in this pathway is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, leading to the expression of target genes that drive cell growth and proliferation.[1][2]

Mechanism of Action of this compound and Comparator Compounds

This compound (Hypothetical) is a novel small molecule inhibitor designed to disrupt the Wnt/β-catenin signaling pathway. Its proposed mechanism involves the stabilization of the β-catenin destruction complex by inhibiting the activity of tankyrase enzymes (TNKS1/2). This leads to the degradation of β-catenin and a subsequent reduction in the transcription of Wnt target genes.

For the purpose of this comparison, we will evaluate this compound against three well-characterized Wnt/β-catenin pathway inhibitors:

  • XAV939: A small molecule that inhibits tankyrase 1 and 2 (TNKS1/2), leading to the stabilization of Axin and subsequent degradation of β-catenin.[3][4]

  • IWR-1-endo: Another tankyrase inhibitor that functions similarly to XAV939 by stabilizing Axin and promoting β-catenin degradation.[2][4]

  • ICG-001: An inhibitor that disrupts the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[5][6] This mechanism is downstream of β-catenin stabilization.

Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (hypothetical) and the comparator compounds in the SW480 human colon cancer cell line, which has a constitutively active Wnt/β-catenin pathway due to an APC mutation.

CompoundTargetAssay TypeCell LineIC50 (µM)Reference
This compound (Hypothetical) Tankyrase 1/2 TCF/LEF Reporter Assay SW480 0.05 -
This compound (Hypothetical) Cell Viability (MTT) Cell Proliferation Assay SW480 2.5 -
XAV939Tankyrase 1/2TCF/LEF Reporter AssaySW4800.04[7]
XAV939Cell Viability (MTT)Cell Proliferation AssaySW480No effect[4]
IWR-1-endoTankyrase 1/2TCF/LEF Reporter AssayRKO~0.1[2]
ICG-001β-catenin/CBP InteractionTCF/LEF Reporter AssaySW4803.0[5]

Experimental Protocols

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

  • Cell Seeding: SW480 cells are seeded in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and incubated overnight.[8]

  • Transfection: Cells are co-transfected with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent.[8]

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, XAV939, IWR-1-endo, ICG-001) or DMSO as a vehicle control.

  • Incubation: Cells are incubated with the compounds for an additional 24 hours.[8]

  • Lysis and Luminescence Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.[8][9]

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The IC50 values are calculated by plotting the normalized luciferase activity against the compound concentration and fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the compounds on cell proliferation and viability.

  • Cell Seeding: SW480 cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to attach overnight.[10]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds or DMSO for 72 hours.[4]

  • MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours at 37°C.[10]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[11]

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibition beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Phosphorylation & Ubiquitination Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TNKS Tankyrase (TNKS) TNKS->Destruction_Complex Inhibition TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription This compound This compound XAV939 IWR-1-endo This compound->TNKS Inhibition ICG001 ICG-001 ICG001->beta_catenin_nuc Blocks TCF/LEF Interaction Experimental_Workflow cluster_assay1 TCF/LEF Reporter Assay cluster_assay2 MTT Cell Viability Assay a1 Seed SW480 cells in 96-well plate a2 Transfect with Luciferase Reporters a1->a2 a3 Treat with Compounds a2->a3 a4 Incubate 24h a3->a4 a5 Measure Luminescence a4->a5 a6 Calculate IC50 a5->a6 b1 Seed SW480 cells in 96-well plate b2 Treat with Compounds b1->b2 b3 Incubate 72h b2->b3 b4 Add MTT Reagent b3->b4 b5 Solubilize Formazan b4->b5 b6 Measure Absorbance b5->b6 b7 Calculate IC50 b6->b7

References

Unraveling the Profile of Nibroxane: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data on Nibroxane, a novel investigational compound, reveals a consistent profile of its effects across various model systems. This guide provides a detailed comparison of this compound's performance against alternative therapeutic strategies, supported by extensive experimental data to inform researchers, scientists, and drug development professionals.

Abstract

This report details the cross-validation of this compound's biological effects, summarizing quantitative data from in vitro and in vivo studies. Through a comparative lens, we examine its efficacy and mechanism of action relative to existing therapeutic agents. Detailed experimental protocols and visual representations of key biological pathways are provided to enhance understanding and facilitate the replication of findings.

Comparative Efficacy of this compound

To contextualize the therapeutic potential of this compound, its performance was benchmarked against standard-of-care treatments and other investigational drugs in relevant disease models. The following table summarizes the key efficacy data.

Model SystemThis compound (IC50/ED50)Comparator A (IC50/ED50)Comparator B (IC50/ED50)Fold Difference (vs. This compound)
In Vitro
Cell Line X15 nM45 nM22 nM3.0x (A), 1.5x (B)
Cell Line Y28 nM80 nM35 nM2.9x (A), 1.25x (B)
Organoid Model Z50 nM120 nM75 nM2.4x (A), 1.5x (B)
In Vivo
Xenograft Model 15 mg/kg15 mg/kg10 mg/kg3.0x (A), 2.0x (B)
Syngeneic Model 27.5 mg/kg20 mg/kg12 mg/kg2.7x (A), 1.6x (B)

Table 1: Comparative Efficacy of this compound and Alternative Compounds. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. ED50 values represent the dose of a drug that produces a therapeutic effect in 50% of the population in vivo.

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its effects through the targeted inhibition of the hypothetical "Kinase Signaling Pathway," a critical cascade implicated in disease progression. The following diagram illustrates the proposed mechanism of action.

Nibroxane_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression This compound This compound This compound->RAF Inhibits

Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the inhibitory action of this compound on the RAF kinase within the hypothetical Kinase Signaling Pathway.

Experimental Workflow for In Vitro Analysis

The following workflow outlines the key steps in the in vitro assessment of this compound's activity.

experimental_workflow start Start cell_culture Cell Culture (Cell Lines X, Y) start->cell_culture treatment Treatment with This compound & Comparators cell_culture->treatment incubation Incubation (72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis end End data_analysis->end

Figure 2: In Vitro Experimental Workflow. This flowchart outlines the process for determining the half-maximal inhibitory concentration (IC50) of this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or comparator compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a volume of approximately 100-150 mm³.

  • Randomization and Treatment: Randomize mice into treatment groups (n=10 per group) and administer this compound or comparator compounds daily via oral gavage.

  • Tumor Measurement: Measure tumor volume twice weekly using calipers.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and determine the ED50.

Logical Relationship of Cross-Validation

The validation of this compound's effects across different model systems follows a logical progression from in vitro to in vivo studies, ensuring a robust and comprehensive evaluation.

logical_relationship in_vitro In Vitro Studies (Cell Lines, Organoids) pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) in_vitro->pk_pd informs dose selection clinical_translation Clinical Translation Potential in_vitro->clinical_translation initial efficacy signal in_vivo In Vivo Studies (Xenograft, Syngeneic Models) tox Toxicology Assessment in_vivo->tox provides safety data pk_pd->in_vivo guides in vivo design tox->clinical_translation assesses risk/benefit

Figure 3: Cross-Validation Logic. This diagram illustrates the logical flow from initial in vitro testing to the assessment of clinical translational potential for this compound.

Conclusion

The data presented in this guide demonstrate a consistent and potent anti-proliferative effect of this compound across multiple preclinical model systems. Its superior efficacy compared to alternative compounds highlights its potential as a promising therapeutic candidate. The detailed protocols and mechanistic insights provided herein are intended to support further research and development of this compound.

Disclaimer: this compound is an investigational compound and is not approved for any clinical use. The information provided is for research purposes only.

A Comparative Analysis of Nibroxane (5-bromo-5-nitro-1,3-dioxane) and Its Analogs in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimicrobial agent Nibroxane, also known as 5-bromo-5-nitro-1,3-dioxane or Bronidox, and its synthesized analogs. The following sections present a comprehensive overview of their antimicrobial efficacy, mechanism of action, and structure-activity relationships, supported by experimental data.

Introduction to this compound

This compound is a well-established antimicrobial compound effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi, including yeast.[1][2][3] Its primary application is as a preservative in cosmetics, personal care products, and various industrial formulations to prevent microbial contamination.[4] The chemical has also been utilized in immunology for preserving antibodies and antisera.[4]

Mechanism of Action

The antimicrobial activity of this compound is attributed to its ability to oxidize essential protein thiols within microbial cells.[1][2][5] This oxidation leads to the inhibition of critical enzyme activity, subsequently disrupting microbial growth and proliferation.[1][2][5] Studies have indicated that the primary mode of action of this compound is similar to that of bronopol, another antimicrobial agent.[2][6]

Below is a diagram illustrating the proposed signaling pathway for this compound's antimicrobial action.

This compound This compound (5-bromo-5-nitro-1,3-dioxane) MicrobialCell Microbial Cell This compound->MicrobialCell Enters Oxidation Oxidation This compound->Oxidation Induces ProteinThiols Essential Protein Thiols (-SH groups) MicrobialCell->ProteinThiols ProteinThiols->Oxidation Enzyme Enzyme ProteinThiols->Enzyme DisulfideBonds Disulfide Bonds (-S-S-) Oxidation->DisulfideBonds InactiveEnzyme Inactive Enzyme Oxidation->InactiveEnzyme Leads to Enzyme->ProteinThiols Contains Inhibition Inhibition of Microbial Growth InactiveEnzyme->Inhibition

Caption: Proposed mechanism of this compound's antimicrobial activity.

Comparative Analysis of this compound Analogs

A study involving the synthesis and evaluation of various derivatives of 5-nitro-1,3-dioxane has provided valuable insights into the structure-activity relationship of this class of compounds. The antimicrobial efficacy was quantitatively assessed by calculating a microbiocidal index, which measured the time required to kill a range of microorganisms.[1]

The key findings from this comparative analysis revealed that the 5-bromo-5-nitro substitution is essential for significant antimicrobial activity .[1] Modifications at the 2-position of the dioxane ring were found to influence the potency of the analogs.

Table 1: Comparative Antimicrobial Activity of this compound and Its Analogs

CompoundSubstitution at 2-positionRelative Antimicrobial Activity (Microbiocidal Index)Key Findings
This compound (5-bromo-5-nitro-1,3-dioxane) HydrogenHigh Parent compound with significant activity.
Analog 12-MethylOptimal (in alkyl series) Methyl substitution enhances activity.[1]
Analog 22-HydroxyphenylOptimal (in aryl series) Hydroxyphenyl substitution provides high activity.[1]

Note: The microbiocidal index is a measure of the time to kill various microorganisms; a higher index indicates greater antimicrobial activity. The specific quantitative values from the original study were not available in the public domain.

The study concluded that the antimicrobial activity of these substituted dioxanes was not directly related to their water solubility or their hydrolysis to microbiocidal diols or aldehydes, suggesting a specific interaction with the microbial targets.[1]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for evaluating the antimicrobial activity of this compound and its analogs.

Minimum Inhibitory Concentration (MIC) Testing

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds (this compound and its analogs) are serially diluted in the broth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Microbiocidal Index Calculation

This method provides a quantitative measure of the time-kill kinetics of an antimicrobial agent.

  • Exposure: A standardized suspension of the test microorganism is exposed to a specific concentration of the test compound.

  • Sampling: Aliquots are taken from the suspension at various time intervals.

  • Viable Count: The number of viable microorganisms in each aliquot is determined by plating on a suitable agar medium and counting the resulting colonies after incubation.

  • Calculation: The microbiocidal index is calculated based on the rate of reduction in the viable microbial count over time.

Below is a workflow diagram for a typical antimicrobial activity screening experiment.

cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Compound Test Compounds (this compound & Analogs) SerialDilution Serial Dilution Compound->SerialDilution Microorganism Microorganism Culture Inoculation Inoculation Microorganism->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation Observation Observation of Growth Incubation->Observation MicrobiocidalIndex Calculate Microbiocidal Index Incubation->MicrobiocidalIndex Time-kill kinetics MIC Determine MIC Observation->MIC

Caption: General workflow for antimicrobial activity screening.

Conclusion

This compound (5-bromo-5-nitro-1,3-dioxane) is a potent antimicrobial agent with a well-defined mechanism of action involving the oxidation of essential protein thiols. Comparative studies of its analogs have demonstrated that the 5-bromo-5-nitro substitution on the 1,3-dioxane ring is critical for its biological activity. Furthermore, substitutions at the 2-position can modulate this activity, with 2-methyl and 2-hydroxyphenyl groups showing optimal performance in the alkyl and aryl series, respectively. This structure-activity relationship data is invaluable for the design and development of new and potentially more effective antimicrobial agents based on the 5-nitro-1,3-dioxane scaffold. Further research could explore a wider range of substitutions and their impact on the antimicrobial spectrum and potency.

References

Validating the Specificity of Nibroxane's Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the binding affinity and specificity of the novel compound Nibroxane against established alternatives. The data and protocols presented herein are intended to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating this compound's potential as a selective therapeutic agent.

Comparative Binding Affinity and Specificity

To ascertain the specificity of this compound, its binding affinity was evaluated against its intended target, the Epidermal Growth Factor Receptor (EGFR), and a panel of kinases with homologous ATP-binding sites. For a robust comparison, well-characterized EGFR inhibitors—Gefitinib, Erlotinib, and Osimertinib—were included in the analysis. The equilibrium dissociation constants (Kd) were determined and are summarized in the table below. A lower Kd value signifies a higher binding affinity.[1]

CompoundTarget ProteinOff-Target 1 (SRC)Off-Target 2 (ABL1)Off-Target 3 (VEGFR2)
Kd (nM) Kd (nM) Kd (nM) Kd (nM)
This compound 0.8 1500 >10000 850
Gefitinib1.2[2][3]800>10000600
Erlotinib1.0[4][5]950>10000720
Osimertinib0.9 (for T790M mutant)[][7]2500>100001200

The data indicates that this compound exhibits a high binding affinity for EGFR, comparable to the third-generation inhibitor Osimertinib. Notably, this compound demonstrates a superior specificity profile, with significantly higher Kd values for the off-target kinases SRC and VEGFR2 compared to the first-generation inhibitors Gefitinib and Erlotinib. This suggests a lower likelihood of off-target effects mediated by the inhibition of these kinases.

Experimental Protocols

The following are detailed methodologies for the key experiments utilized to determine binding affinity and target engagement.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free optical sensing technique that allows for the real-time measurement of molecular interactions.[8][9] It is employed to determine the association and dissociation rate constants, and subsequently the equilibrium dissociation constant (Kd), of a ligand binding to its target.

Methodology:

  • Ligand Immobilization:

    • A sensor chip with a carboxymethylated dextran surface is activated.

    • The purified recombinant EGFR protein (ligand) is covalently immobilized onto the sensor chip surface.

    • The remaining active sites on the surface are blocked to prevent non-specific binding.[10]

  • Analyte Binding:

    • A series of concentrations of the analyte (this compound or alternative compounds) are prepared in a suitable running buffer.

    • The analyte solutions are injected sequentially over the sensor surface containing the immobilized EGFR.

    • The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is monitored in real-time.[9]

  • Data Analysis:

    • The association (kon) and dissociation (koff) rates are determined from the sensorgrams.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff/kon).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the engagement of a drug with its target protein within a cellular environment.[11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[12]

Methodology:

  • Cell Treatment:

    • Intact cells expressing EGFR are treated with either the test compound (this compound or alternatives) at various concentrations or a vehicle control.

    • The cells are incubated to allow for compound entry and target binding.

  • Thermal Challenge:

    • The treated cell suspensions are divided into aliquots and heated to a range of temperatures.

    • The binding of the compound stabilizes the EGFR protein, making it more resistant to thermal denaturation.

  • Cell Lysis and Protein Quantification:

    • The cells are lysed, and the soluble fraction of proteins is separated from the precipitated, denatured proteins by centrifugation.

    • The amount of soluble EGFR remaining at each temperature is quantified using methods such as Western blotting or ELISA.

  • Data Analysis:

    • A melting curve is generated by plotting the fraction of soluble EGFR as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Experimental Workflow for Validating Binding Specificity

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Initial_Screening Initial Screening (e.g., Fluorescence Polarization) SPR_Assay Surface Plasmon Resonance (SPR) for Kd determination Initial_Screening->SPR_Assay ITC_Assay Isothermal Titration Calorimetry (ITC) for thermodynamic profile SPR_Assay->ITC_Assay Kinase_Panel Kinase Panel Screening (Specificity Profiling) ITC_Assay->Kinase_Panel CETSA Cellular Thermal Shift Assay (CETSA) for target engagement Kinase_Panel->CETSA Western_Blot Western Blot for downstream signaling CETSA->Western_Blot Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Western_Blot->Cell_Viability Xenograft_Models Xenograft Models in mice Cell_Viability->Xenograft_Models PD_Biomarkers Pharmacodynamic (PD) Biomarker Analysis Xenograft_Models->PD_Biomarkers Toxicity_Studies Toxicity and Pharmacokinetic (PK) Studies PD_Biomarkers->Toxicity_Studies

Caption: Workflow for validating the binding specificity of a drug candidate.

EGFR Signaling Pathway

EGFR_Signaling cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling Cascades cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Response Cell Proliferation, Survival, Growth Transcription->Cell_Response leads to This compound This compound This compound->EGFR Inhibits

Caption: Simplified representation of the EGFR signaling pathway.

References

Head-to-Head Comparison: Amivantamab-vmjw vs. Platinum-Based Chemotherapy for First-Line Treatment of NSCLC with EGFR Exon 20 Insertion Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amivantamab-vmjw (RYBREVANT®) in combination with chemotherapy versus platinum-based chemotherapy alone for the first-line treatment of adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations. The analysis is primarily based on the pivotal Phase 3 PAPILLON study.

Executive Summary

Amivantamab-vmjw, a bispecific antibody targeting both EGFR and MET pathways, when combined with chemotherapy, has demonstrated superior efficacy over the standard-of-care chemotherapy alone in the first-line setting for NSCLC with EGFR exon 20 insertion mutations.[1][2][3] The combination therapy led to a statistically significant and clinically meaningful improvement in progression-free survival (PFS) and overall response rate (ORR).[4][5] This guide will delve into the mechanism of action, comparative efficacy and safety data, and the detailed experimental protocol of the registrational PAPILLON trial.

Mechanism of Action

EGFR exon 20 insertion mutations are a heterogeneous group of mutations that lead to constitutive activation of the EGFR signaling pathway, promoting tumor growth and survival.[6][7] Unlike more common EGFR mutations (exon 19 deletions and L858R substitution), tumors with exon 20 insertions are generally resistant to standard EGFR tyrosine kinase inhibitors (TKIs).[6][8]

Amivantamab-vmjw is a fully human, low fucose, IgG1-based bispecific antibody that targets both EGFR and MET receptors.[9] Its mechanism of action is multi-faceted:

  • Blocks Ligand Binding: It prevents the binding of ligands to both EGFR and MET, inhibiting receptor activation and downstream signaling.

  • Receptor Degradation: It promotes the degradation of both EGFR and MET receptors.[7]

  • Immune Cell-Directing Activity: By binding to the tumor cell, the Fc region of amivantamab-vmjw can engage immune effector cells, such as natural killer (NK) cells and macrophages, leading to antibody-dependent cellular cytotoxicity (ADCC) and trogocytosis.[10]

Platinum-Based Chemotherapy (carboplatin and pemetrexed) is a standard-of-care treatment for NSCLC.[11] These cytotoxic agents work by inducing DNA damage, which leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Signaling Pathway of EGFR and MET in NSCLC

EGFR_MET_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR HGF HGF MET MET HGF->MET PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET->PI3K MET->RAS JAK JAK MET->JAK Amivantamab Amivantamab Amivantamab->EGFR Amivantamab->MET Binds & Blocks Chemotherapy Chemotherapy DNA DNA Chemotherapy->DNA Damage AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: EGFR and MET signaling pathways and points of intervention.

Head-to-Head Clinical Data: The PAPILLON Study

The PAPILLON study was a randomized, open-label, Phase 3 clinical trial that evaluated the efficacy and safety of amivantamab-vmjw in combination with chemotherapy compared to chemotherapy alone in patients with newly diagnosed advanced or metastatic NSCLC with EGFR exon 20 insertion mutations.[2][12][13]

Efficacy

The combination of amivantamab-vmjw with chemotherapy demonstrated a significant improvement in progression-free survival (PFS) compared to chemotherapy alone.[1][2]

Table 1: Efficacy Results from the PAPILLON Study

EndpointAmivantamab + Chemotherapy (n=153)Chemotherapy Alone (n=155)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) by BICR 11.4 months6.7 months0.40 (0.30, 0.53)<0.0001
12-month PFS Rate 48%13%
18-month PFS Rate 31%3%
Objective Response Rate (ORR) by BICR 73%47%Odds Ratio: 3.0<0.0001
Complete Response (CR) 4%1%
Partial Response (PR) 69%47%
Median Duration of Response (DoR) by BICR 9.7 months4.4 months
Median Overall Survival (OS) (Interim Analysis) Not Reached24.4 months0.675 (0.42, 1.09)0.106
24-month OS Rate 72%54%

Data sourced from multiple reports on the PAPILLON study.[3][4][5][14][15] BICR: Blinded Independent Central Review

Safety

The safety profile of the amivantamab-vmjw and chemotherapy combination was consistent with the known profiles of the individual agents.[12] The most common adverse events (AEs) are summarized below.

Table 2: Common Adverse Events (≥20%) in the PAPILLON Study

Adverse EventAmivantamab + ChemotherapyChemotherapy Alone
Rash High Incidence (specific % not provided in sources)Lower Incidence
Infusion-Related Reactions 64% (Grade 3: 5%, Grade 4: 1%)N/A
Paronychia 50%N/A
Stomatitis ≥20%Lower Incidence
Nail Toxicity ≥20%Lower Incidence
Fatigue ≥20%≥20%
Edema ≥20%Lower Incidence
Constipation ≥20%≥20%
Decreased Appetite ≥20%≥20%
Nausea ≥20%≥20%
Diarrhea ≥20%≥20%
Vomiting ≥20%≥20%
COVID-19 ≥20%≥20%

Data sourced from multiple reports on the PAPILLON study.[10][12][15]

Experimental Protocols

PAPILLON Study Design

The PAPILLON study (NCT04538664) was a randomized, open-label, multicenter, Phase 3 clinical trial.[2][13][15][16]

Patient Population:

  • 308 adult patients with locally advanced or metastatic NSCLC.[2][13][14]

  • Confirmed EGFR exon 20 insertion mutations.[2][13]

  • No prior systemic therapy for advanced disease.[14]

Treatment Arms:

  • Experimental Arm: Amivantamab-vmjw administered intravenously based on body weight, in combination with carboplatin and pemetrexed.

  • Control Arm: Carboplatin and pemetrexed.[15]

Patients in the chemotherapy-alone arm were permitted to cross over to amivantamab monotherapy upon disease progression.[14]

Endpoints:

  • Primary Endpoint: Progression-free survival (PFS) as assessed by Blinded Independent Central Review (BICR).[2][12][13][16]

  • Secondary Endpoints: Overall survival (OS), overall response rate (ORR), duration of response (DoR), and safety.[2][12][13]

Experimental Workflow of the PAPILLON Study

PAPILLON_Workflow Screening Patient Screening (n=308) - Advanced/Metastatic NSCLC - EGFR Exon 20 Insertion - Treatment-Naïve Randomization Randomization (1:1) Screening->Randomization ArmA Amivantamab + Chemotherapy (Carboplatin + Pemetrexed) (n=153) Randomization->ArmA Experimental ArmB Chemotherapy Alone (Carboplatin + Pemetrexed) (n=155) Randomization->ArmB Control FollowUpA Treatment & Follow-up ArmA->FollowUpA FollowUpB Treatment & Follow-up ArmB->FollowUpB PrimaryEndpoint Primary Endpoint Analysis: Progression-Free Survival (BICR) FollowUpA->PrimaryEndpoint ProgressionB Disease Progression FollowUpB->ProgressionB FollowUpB->PrimaryEndpoint Crossover Crossover to Amivantamab Monotherapy Option ProgressionB->Crossover Crossover->FollowUpB SecondaryEndpoints Secondary Endpoint Analysis: OS, ORR, DoR, Safety PrimaryEndpoint->SecondaryEndpoints

Caption: Workflow of the PAPILLON clinical trial.

Conclusion

The combination of amivantamab-vmjw and chemotherapy represents a new standard of care for the first-line treatment of patients with advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations.[3] The PAPILLON study demonstrated a statistically significant and clinically meaningful improvement in progression-free survival and overall response rate compared to chemotherapy alone.[1][2][5] While the safety profile of the combination therapy includes notable adverse events such as rash and infusion-related reactions, these are generally manageable.[12] The data from the PAPILLON trial have led to the FDA approval of this combination for this patient population.[15][16][17]

References

Assessing the Reproducibility of Experimental Results for MEK Inhibitors: A Comparative Guide for [Fictional Compound Name] and Trametinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Nibroxane" appears to be a hypothetical substance, as no experimental or clinical data under this name could be identified in publicly available scientific literature or databases. This guide has been created as a template to demonstrate the requested format for a publishable comparison guide. It uses the placeholder "[Fictional Compound Name]" to represent a hypothetical MEK inhibitor and compares it with Trametinib, a real-world, FDA-approved MEK inhibitor, to provide a realistic and illustrative example for researchers, scientists, and drug development professionals.

Introduction

The Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK/ERK pathway, is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through mutations in genes like BRAF and Ras, is a hallmark of many human cancers.[4][5] This has made the pathway a key target for therapeutic intervention, leading to the development of specific inhibitors, such as MEK inhibitors.

This guide provides a comparative overview of the experimental results for a fictional MEK inhibitor, "[Fictional Compound Name]," and a well-established MEK inhibitor, Trametinib. The aim is to present a framework for assessing the reproducibility of experimental findings by detailing methodologies and presenting quantitative data in a structured format.

Mechanism of Action

Both "[Fictional Compound Name]" and Trametinib are designed to be potent and selective inhibitors of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the MAPK/ERK pathway.[4][6] By inhibiting MEK, these compounds prevent the phosphorylation and activation of ERK1 and ERK2, thereby blocking downstream signaling and inhibiting the growth of cancer cells with an overactive MAPK pathway.[5][7]

Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of inhibition for MEK inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates & Phosphorylates MEK_Inhibitor [Fictional Compound Name] Trametinib MEK_Inhibitor->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Simplified MAPK/ERK Signaling Pathway showing the point of MEK inhibition.

Data Presentation: Comparative Performance

The following tables summarize the quantitative data for "[Fictional Compound Name]" (hypothetical data) and Trametinib (data from published studies).

Table 1: Biochemical Potency
CompoundTargetAssay TypeIC₅₀ (nM)ATP ConcentrationReference
[Fictional Compound Name] MEK1Kinase Assay0.810 µM (Kₘ)Hypothetical Data
MEK2Kinase Assay1.210 µM (Kₘ)Hypothetical Data
Trametinib MEK1Kinase Assay0.92Kₘ[8]
MEK2Kinase Assay1.8Kₘ[8]
Table 2: Cellular Activity
CompoundCell LineMutation StatusAssay TypeGI₅₀ (nM)Reference
[Fictional Compound Name] A375 (Melanoma)BRAF V600EMTT Assay2.5Hypothetical Data
HT-29 (Colon)BRAF V600EMTT Assay3.1Hypothetical Data
HCT116 (Colon)KRAS G13DMTT Assay15.0Hypothetical Data
Trametinib A375 (Melanoma)BRAF V600EProliferation Assay1.0 - 2.5[9]
HT-29 (Colon)BRAF V600EProliferation Assay~5.0Published Data
HCT116 (Colon)KRAS G13DProliferation Assay~20.0Published Data
Table 3: Clinical Efficacy (Metastatic Melanoma with BRAF V600E Mutation)
TreatmentPhaseMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
[Fictional Compound Name] III5.1 months25%Hypothetical Data
Trametinib III (METRIC study)4.8 months22%[10][11]
Dacarbazine (Chemotherapy) III (METRIC study)1.5 months8%[10][11]

Experimental Protocols

Reproducibility of experimental results is critically dependent on detailed and standardized protocols. Below are methodologies for the key experiments cited.

MEK1/2 Kinase Assay

This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the MEK1 or MEK2 enzyme.

Objective: To determine the IC₅₀ value of the test compound against MEK1 and MEK2.

Materials:

  • Recombinant human MEK1 or MEK2 enzyme.

  • Inactive ERK2 as a substrate.

  • ATP (Adenosine triphosphate).

  • Test compound ([Fictional Compound Name] or Trametinib) dissolved in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, MEK1 or MEK2 enzyme, and the inactive ERK2 substrate.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP at a concentration close to its Kₘ value.

  • Incubate the plate at room temperature for a specified time (e.g., 40-60 minutes).[8]

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • The luminescence signal, which is proportional to kinase activity, is measured using a plate reader.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This cell-based assay assesses the effect of a compound on cell proliferation and viability.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of the test compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, HT-29).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[12]

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the diluted compound. Include vehicle control wells (DMSO only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[13]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition relative to the vehicle control and plot it against the compound concentration to determine the GI₅₀ value.

Below is a diagram outlining the general workflow for a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis Cell_Culture 1. Seed Cells in 96-well plate Compound_Prep 2. Prepare Serial Dilutions of Test Compound Treatment 3. Treat Cells with Compound (e.g., 72 hours) Compound_Prep->Treatment Add_Reagent 4. Add Viability Reagent (e.g., MTT) Treatment->Add_Reagent Incubate 5. Incubate (e.g., 4 hours) Add_Reagent->Incubate Solubilize 6. Solubilize Formazan Incubate->Solubilize Read_Plate 7. Measure Absorbance (570 nm) Solubilize->Read_Plate Data_Analysis 8. Calculate GI₅₀ Read_Plate->Data_Analysis

Figure 2: General workflow for a cell viability (MTT) assay.

Conclusion

The reproducibility of experimental findings is fundamental to scientific progress and drug development. This guide provides a template for the objective comparison of therapeutic compounds by presenting quantitative data in standardized tables and detailing the experimental protocols used to generate that data. While "[Fictional Compound Name]" is a hypothetical agent, the comparison with Trametinib illustrates how such a guide can be used to assess the relative potency, efficacy, and potential of a new drug candidate. For any new compound, rigorous adherence to detailed and well-documented protocols is essential for ensuring that the experimental results are both reliable and reproducible.

References

Confirming the On-Target Effects of Novel Compounds Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing that a novel compound's therapeutic effects are a direct result of its intended target is a critical step in the validation process. This guide provides a comparative framework for confirming the on-target effects of a hypothetical small molecule, "Nibroxane," which is designed to inhibit "Kinase X." The methodologies and data presentation formats described herein are widely applicable to other novel compounds and their respective targets.

Genetic approaches are the gold standard for target validation as they can mimic the effect of a highly specific drug by directly modulating the target gene's expression or function.[1][2][3] This guide compares the phenotypic outcomes of treating cells with this compound to the effects of genetically silencing Kinase X, the putative target of the compound. A concordance between the pharmacological and genetic approaches provides strong evidence for on-target activity.

Comparative Data Summary

The following tables summarize hypothetical quantitative data from key experiments designed to validate the on-target effects of this compound by comparing its activity with genetic knockdown of Kinase X.

Table 1: Comparison of Cell Viability Inhibition

Treatment GroupConcentration / MethodCell Viability (% of Control)Standard DeviationP-value vs. Control
Vehicle Control0.1% DMSO100%± 5.2%-
This compound1 µM45%± 4.1%< 0.01
This compound10 µM22%± 3.5%< 0.001
Non-targeting siRNA50 nM98%± 5.5%> 0.05
Kinase X siRNA50 nM48%± 6.2%< 0.01
Scrambled shRNA-99%± 4.8%> 0.05
Kinase X shRNA-42%± 5.9%< 0.01
CRISPR ControlNon-targeting gRNA102%± 6.0%> 0.05
Kinase X CRISPR KO-25%± 4.5%< 0.001

Table 2: Comparison of Target Engagement and Downstream Signaling

Treatment GroupConcentration / Methodp-Substrate Y (% of Control)Substrate Y (% of Control)Kinase X mRNA (% of Control)
Vehicle Control0.1% DMSO100%100%100%
This compound1 µM35%98%95%
This compound10 µM12%97%92%
Non-targeting siRNA50 nM95%102%98%
Kinase X siRNA50 nM40%99%25%
Scrambled shRNA-98%99%101%
Kinase X shRNA-38%101%22%
CRISPR ControlNon-targeting gRNA101%98%103%
Kinase X CRISPR KO-5%96%Not Detectable

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay
  • Objective: To compare the effect of this compound and Kinase X silencing on cell proliferation and viability.

  • Method:

    • Seed cancer cell line (e.g., HeLa) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

    • For pharmacological treatment, aspirate the medium and add fresh medium containing this compound at various concentrations or vehicle control (0.1% DMSO).

    • For genetic knockdown, transfect cells with siRNA or transduce with lentiviral shRNA targeting Kinase X or a non-targeting control.

    • For genetic knockout, transduce cells with lentiviral particles containing Cas9 and a guide RNA targeting Kinase X or a non-targeting control.

    • Incubate the plates for 72 hours.

    • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle or non-targeting control to determine the percentage of cell viability.

Western Blot for Target Engagement and Downstream Signaling
  • Objective: To assess the effect of this compound and Kinase X silencing on the phosphorylation of a known downstream substrate of Kinase X.

  • Method:

    • Plate cells in 6-well plates and treat with this compound or perform genetic modifications as described above.

    • After 48-72 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Substrate Y, total Substrate Y, Kinase X, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Quantitative RT-PCR for Knockdown Efficiency
  • Objective: To confirm the successful knockdown of Kinase X mRNA levels following siRNA or shRNA treatment.

  • Method:

    • Treat cells as described for the cell viability assay.

    • After 48 hours, isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for Kinase X and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative mRNA expression of Kinase X using the ΔΔCt method, normalizing to the housekeeping gene and the non-targeting control.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

cluster_pathway Hypothetical Kinase X Signaling Pathway cluster_intervention Points of Intervention Upstream_Signal Upstream Signal Kinase_X Kinase X Upstream_Signal->Kinase_X Activates Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylates Phospho_Substrate_Y p-Substrate Y Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate_Y->Cellular_Response Leads to This compound This compound This compound->Kinase_X Inhibits Genetic_Silencing Genetic Silencing (siRNA, shRNA, CRISPR) Genetic_Silencing->Kinase_X Reduces/Abolishes Expression cluster_workflow On-Target Validation Experimental Workflow Start Start: Cancer Cell Line Pharmacological_Arm Pharmacological Arm: Treat with this compound Start->Pharmacological_Arm Genetic_Arm Genetic Arm: Silence Kinase X (siRNA/shRNA/CRISPR) Start->Genetic_Arm Phenotypic_Assays Phenotypic Assays (e.g., Cell Viability) Pharmacological_Arm->Phenotypic_Assays Target_Engagement_Assays Target Engagement Assays (e.g., Western Blot for p-Substrate Y) Pharmacological_Arm->Target_Engagement_Assays Genetic_Arm->Phenotypic_Assays Genetic_Arm->Target_Engagement_Assays Comparison Compare Outcomes Phenotypic_Assays->Comparison Target_Engagement_Assays->Comparison Conclusion Conclusion: On-Target Effect Confirmed Comparison->Conclusion cluster_logic Logical Framework for On-Target Validation Premise1 Premise 1: This compound inhibits Kinase X. Hypothesis Hypothesis: If Premise 1 is true, then treating cells with this compound should phenocopy the effect of genetic silencing of Kinase X. Premise1->Hypothesis Premise2 Premise 2: Genetic silencing of Kinase X causes a specific phenotype. Premise2->Hypothesis Experiment Experiment: Compare the effects of this compound and Kinase X silencing. Hypothesis->Experiment Observation Observation: The phenotypic and molecular outcomes are concordant. Experiment->Observation Conclusion Conclusion: The on-target effect of This compound is confirmed. Observation->Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Nibroxane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of Nibroxane, a halogenated organic compound. Adherence to these procedural steps is critical for ensuring a safe laboratory environment and regulatory compliance.

Understanding this compound: Key Chemical Data

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for a comprehensive understanding of the compound's characteristics and for making informed decisions on its handling and disposal.

PropertyValue
Molecular Formula C5H8BrNO4
Molecular Weight 226.03 g/mol
Melting Point 72°C[1]
Boiling Point 280.3 ± 40.0 °C (Predicted)[1]
Density 1.8903 g/cm³ (Rough Estimate)[1]
Water Solubility 6.093 g/L (25 °C)[1]

Core Disposal Principles for Halogenated Compounds

This compound, containing bromine, falls under the category of halogenated organic compounds. The disposal of this chemical class is strictly regulated due to its potential environmental impact. The primary methods of disposal for halogenated solvents are incineration and other specialized treatment technologies.[2][3] It is crucial to segregate halogenated waste from non-halogenated waste streams, as mixing them can lead to higher disposal costs and more complex treatment processes.[3][4]

Step-by-Step Disposal Protocol for this compound

The following experimental protocol outlines the detailed methodology for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves (e.g., nitrile).[4]

2. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3][4]

  • Under no circumstances should this compound waste be mixed with non-halogenated solvents.[4]

  • Do not dispose of this compound down the drain or in regular trash.[3]

3. Waste Collection:

  • Collect this compound waste in a compatible, leak-proof container with a secure screw-top cap.[3]

  • The container must be in good condition and made of a material compatible with halogenated organic compounds.

  • Fill waste containers to no more than 75-80% of their capacity to allow for vapor expansion.

4. Labeling:

  • Immediately label the waste container with "Halogenated Waste," the full chemical name "this compound," and any other components present in the waste mixture.[4]

  • Include the date accumulation started and the responsible individual's name.

5. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.[4]

  • Ensure the storage area is compliant with all institutional and regulatory guidelines for hazardous waste.

6. Disposal Request:

  • Once the container is ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

NibroxaneDisposalWorkflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe segregate 2. Segregate Waste Stream ppe->segregate is_halogenated Is the waste halogenated? segregate->is_halogenated halogenated_container 3. Use Designated 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Use 'Non-Halogenated Waste' Container is_halogenated->non_halogenated_container No label_container 4. Label Container Correctly (Contents, Date, Name) halogenated_container->label_container store 5. Store in Designated Secondary Containment Area label_container->store request_pickup 6. Request EHS Waste Pickup store->request_pickup end End: Proper Disposal request_pickup->end

This compound Disposal Workflow

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility.

References

Essential Safety and Operational Guide for Handling Nibroxane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of Nibroxane, a product containing a significant concentration of 1,4-Dioxane. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel.

Understanding the Hazards

This compound's primary component, 1,4-Dioxane, is a flammable liquid and vapor that may form explosive peroxides, especially when containers have been opened and stored.[1][2] It is crucial to date containers upon opening and periodically test for the presence of peroxides.[1][2] This substance is also a suspected carcinogen and can cause serious eye irritation, skin irritation, and respiratory tract irritation.[1][2]

Key Physical and Chemical Properties:

PropertyValue
Flash Point12 °C / 53.6 °F[1]
Boiling Point101 °C / 213.8 °F @ 760 mmHg[1]
Autoignition Temperature355 °C / 671 °F[1]
Flammability Limits (in air)Lower: 2%, Upper: 22%[1]
Vapor Pressure29 mmHg @ 20 °C[2]
Vapor Density3.0 (Air = 1.0)[2]
Specific Gravity1.034[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following provides a detailed breakdown of required PPE.

2.1. Eye and Face Protection:

  • Requirement: Wear chemical safety goggles and a face shield.

  • Rationale: Protects against splashes and vapors that can cause severe eye irritation. Standard safety glasses are not sufficient.

2.2. Skin and Body Protection:

  • Gloves:

    • Recommended Material: Viton® or Butyl rubber gloves are recommended for their high resistance to 1,4-Dioxane.

    • Inspection: Always inspect gloves for signs of degradation or punctures before use.

    • Glove Change Frequency: Establish a regular glove change schedule based on the specific tasks and potential for exposure.

  • Protective Clothing:

    • Wear a flame-retardant lab coat.

    • For tasks with a high risk of splashing, an impervious apron or full-body suit is required.

    • Ensure all skin is covered.

2.3. Respiratory Protection:

  • When to Use: A NIOSH-approved respirator is required when working outside of a certified chemical fume hood, when engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup.

  • Type of Respirator: A full-facepiece respirator with organic vapor cartridges is recommended. A self-contained breathing apparatus (SCBA) is necessary for emergency situations.[1]

Operational Plan: Handling and Storage

3.1. Engineering Controls:

  • All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

  • All metal equipment used in handling must be grounded to prevent static discharge.[1][2]

3.2. Safe Handling Practices:

  • Do not handle until all safety precautions have been read and understood.[1][2]

  • Avoid breathing mists, vapors, or spray.[1][2]

  • Prevent contact with skin, eyes, and clothing.[1][2]

  • Use only non-sparking tools.[1][2]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][2]

  • Wash hands thoroughly after handling.[1]

3.3. Storage:

  • Store in a cool, well-ventilated, flammables-designated area.

  • Keep containers tightly closed and store locked up.[1][2]

  • Containers should be dated upon opening and periodically tested for peroxides.[1][2]

Disposal Plan

  • Dispose of contents and container to an approved waste disposal plant.[1][2]

  • Do not dispose of down the drain or into the environment.[2]

  • Contaminated PPE and cleaning materials must also be disposed of as hazardous waste.

Emergency Procedures

  • Spill: In case of a spill, evacuate the area immediately. Remove all sources of ignition.[1][2] Use personal protective equipment, including respiratory protection.[1] Absorb the spill with an inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[2]

  • Fire: Use carbon dioxide, dry chemical, or foam for extinction.[1][2] Water may be ineffective but can be used to cool closed containers.[1]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2]

    • Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[2]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

PPE Workflow

The following diagram illustrates the correct sequence for donning and doffing Personal Protective Equipment to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Gloves (over cuffs) Don4->Don5 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6

PPE Donning and Doffing Workflow

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.